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  • Product: 6-Bromopyridin-3-yl isopropylcarbamate
  • CAS: 1624262-16-3

Core Science & Biosynthesis

Foundational

6-Bromopyridin-3-yl isopropylcarbamate CAS number and molecular formula

An In-depth Technical Guide to 6-Bromopyridin-3-yl isopropylcarbamate This technical guide provides a comprehensive overview of 6-Bromopyridin-3-yl isopropylcarbamate, a pyridinyl carbamate of interest to researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Bromopyridin-3-yl isopropylcarbamate

This technical guide provides a comprehensive overview of 6-Bromopyridin-3-yl isopropylcarbamate, a pyridinyl carbamate of interest to researchers and professionals in drug development and medicinal chemistry. Due to its likely status as a novel or non-commercial compound, this guide focuses on its synthesis, predicted properties, and potential applications based on the chemistry of its constituent functional groups.

Compound Identification and Properties

As of the latest literature review, a specific CAS number for 6-Bromopyridin-3-yl isopropylcarbamate has not been assigned, suggesting its novelty. However, based on its constituent parts, we can confidently deduce its molecular structure and properties.

The molecular formula is C₉H₁₁BrN₂O₂ .

Table 1: Predicted Physicochemical Properties of 6-Bromopyridin-3-yl isopropylcarbamate

PropertyValueSource
Molecular Weight259.10 g/mol Calculated
AppearanceExpected to be a solid at room temperatureInferred from similar compounds[1]
SolubilityLikely soluble in organic solvents like THF, and chlorinated solventsInferred from synthesis protocols of related compounds[2]
StorageRecommended to be stored in an inert atmosphere at 2-8°CBased on handling of precursor materials[1]

Synthesis of 6-Bromopyridin-3-yl isopropylcarbamate

The most direct and logical synthetic route to 6-Bromopyridin-3-yl isopropylcarbamate is through the reaction of 6-Bromopyridin-3-ol with isopropyl isocyanate. This is a well-established method for the formation of carbamates from alcohols and isocyanates.[3]

Synthesis Workflow

The synthesis can be visualized as a two-step process, starting from commercially available precursors.

G cluster_0 Precursor Synthesis (Optional) cluster_1 Final Product Synthesis A Isopropylamine C Isopropyl Isocyanate (CAS: 1795-48-8) A->C Reaction with Triphosgene B Bis(trichloromethyl) carbonate (Triphosgene) B->C E 6-Bromopyridin-3-yl isopropylcarbamate C->E D 6-Bromopyridin-3-ol (CAS: 55717-45-8) D->E Carbamate Formation

Caption: Proposed synthesis workflow for 6-Bromopyridin-3-yl isopropylcarbamate.

Experimental Protocol: Synthesis of 6-Bromopyridin-3-yl isopropylcarbamate

This protocol is based on general procedures for the synthesis of pyridinyl carbamates and should be optimized for specific laboratory conditions.

Materials:

  • 6-Bromopyridin-3-ol (CAS: 55717-45-8)[1]

  • Isopropyl isocyanate (CAS: 1795-48-8)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 6-Bromopyridin-3-ol in anhydrous THF.

  • Addition of Base: Add 1.1 equivalents of triethylamine to the stirred solution at room temperature.

  • Addition of Isocyanate: Slowly add 1.05 equivalents of isopropyl isocyanate dropwise to the reaction mixture via the dropping funnel. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a small amount of water. Remove the THF under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromopyridin-3-yl isopropylcarbamate.

Potential Applications in Research and Drug Development

The carbamate functional group is a common motif in many pharmaceuticals and agrochemicals. Pyridine rings are also prevalent in bioactive molecules. The combination of these two functionalities in 6-Bromopyridin-3-yl isopropylcarbamate, along with the presence of a bromine atom which can be used for further chemical modifications (e.g., cross-coupling reactions), makes this compound a potentially valuable building block in several areas of research.

  • Medicinal Chemistry: Pyridyl-substituted ureas and carbamates are being explored for a variety of therapeutic targets.[5] The title compound could serve as an intermediate for the synthesis of novel drug candidates.

  • Agrochemicals: Many insecticides and herbicides contain the carbamate functional group.

  • Material Science: Pyridine derivatives can be used in the synthesis of polymers and other advanced materials.

Safety and Handling

Precursors:

  • 6-Bromopyridin-3-ol: Harmful if swallowed.[1]

  • Isopropyl isocyanate: Isocyanates are known to be respiratory and skin sensitizers. Handle with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).[4]

Product:

  • The toxicological properties of 6-Bromopyridin-3-yl isopropylcarbamate have not been determined. It should be handled with care, assuming it may be harmful. Standard laboratory safety procedures should be followed.

Conclusion

While 6-Bromopyridin-3-yl isopropylcarbamate is not a readily available compound, its synthesis is straightforward from known precursors. Its structure suggests potential for use as a versatile intermediate in the fields of drug discovery, agrochemical research, and material science. This guide provides a foundational understanding for researchers interested in the synthesis and application of this and related pyridinyl carbamates.

References

  • Chemical synthesis method of isopropyl isocyanate. Eureka | Patsnap. Available at: [Link]

  • Isopropyl Isocyanate (CAS 1795-48-8): A Deep Dive into its Chemical Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journals. Available at: [Link]

  • CN1475479A - Chemical synthesis method of isopropyl isocyanate. Google Patents.
  • CN107162934A - The synthetic method of isopropyl isocyanate. Google Patents.
  • Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. ResearchGate. Available at: [Link]

  • US4810796A - Preparation of pyridinol carbamate. Google Patents.
  • Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. PubMed. Available at: [Link]

  • Pyridinolcarbamate | C11H15N3O4 | CID 4990. PubChem - NIH. Available at: [Link]

  • Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. ResearchGate. Available at: [Link]

  • CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3. Google Patents.
  • 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Chemistry Portal. Available at: [Link]

  • Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). ResearchGate. Available at: [Link]

  • REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE ?-nitro. J-STAGE. Available at: [Link]

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Available at: [Link]

  • One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc. Available at: [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Available at: [Link]

Sources

Exploratory

Introduction to 6-Bromopyridin-3-yl isopropylcarbamate: A Molecule of Untapped Potential

An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Bromopyridin-3-yl isopropylcarbamate This guide provides a detailed exploration of the scientifically plausible, albeit currently unconfirmed, mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Bromopyridin-3-yl isopropylcarbamate

This guide provides a detailed exploration of the scientifically plausible, albeit currently unconfirmed, mechanism of action for the novel compound, 6-Bromopyridin-3-yl isopropylcarbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of medicinal chemistry and pharmacology to propose a testable hypothesis regarding the compound's biological activity. By dissecting the roles of its constituent chemical moieties—the isopropylcarbamate and the 6-bromopyridine—we can infer a likely mode of action and outline the experimental workflows necessary for its validation.

While specific biological data for 6-Bromopyridin-3-yl isopropylcarbamate is not yet available in the public domain, its chemical structure suggests significant therapeutic potential. The molecule is comprised of two key functional groups: an isopropylcarbamate and a 6-bromopyridine ring. Carbamates are a well-established class of compounds with a broad range of biological activities, most notably as enzyme inhibitors.[1][2][3][4] The bromopyridine scaffold is a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of proteins.[5][6][7] The strategic combination of these two moieties in 6-Bromopyridin-3-yl isopropylcarbamate warrants a thorough investigation into its potential mechanism of action.

A Postulated Mechanism of Action: Enzyme Inhibition

Based on the known pharmacology of carbamates, the most probable mechanism of action for 6-Bromopyridin-3-yl isopropylcarbamate is the inhibition of one or more key enzymes. Carbamates are recognized as "pseudo-irreversible" or "slowly reversible" inhibitors of serine hydrolases, a large and diverse family of enzymes that includes acetylcholinesterase (AChE), various proteases, and lipases.[2][8]

The Role of the Isopropylcarbamate Moiety

The isopropylcarbamate group is the likely pharmacophore responsible for the molecule's inhibitory activity. It is postulated that the carbonyl carbon of the carbamate is susceptible to nucleophilic attack by a serine residue within the active site of the target enzyme. This results in the formation of a transient covalent bond, effectively "carbamoylating" the enzyme and rendering it inactive. The kinetics of this inhibition are characterized by a slow dissociation of the carbamate from the enzyme, leading to a prolonged inhibitory effect.[8]

The Influence of the 6-Bromopyridine Ring

The 6-bromopyridine ring is predicted to play a crucial role in determining the compound's target specificity and potency. This is achieved through several potential mechanisms:

  • Target Recognition and Binding: The pyridine ring can engage in various non-covalent interactions with the target enzyme, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. These interactions orient the isopropylcarbamate moiety in the optimal position for covalent modification of the active site serine.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom can influence the electrophilicity of the carbamate's carbonyl carbon, thereby affecting the rate of carbamoylation.[9]

  • A Vector for Further Modification: The bromine atom on the pyridine ring provides a convenient handle for synthetic chemists to perform cross-coupling reactions, enabling the generation of a library of analogs with modified properties.[6][9] This is a critical feature for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Potential Enzymatic Targets and Their Therapeutic Implications

Given the established activity of carbamates, several high-value enzyme targets can be postulated for 6-Bromopyridin-3-yl isopropylcarbamate:

Acetylcholinesterase (AChE)

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[1][2][8] Carbamate-based AChE inhibitors, such as rivastigmine, are already in clinical use.[8]

Carbonic Anhydrases (CAs)

CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] Several studies have demonstrated that carbamates can be potent inhibitors of various CA isoforms.[1]

Other Potential Targets

The versatility of the carbamate functional group suggests that other enzymes could also be targeted by 6-Bromopyridin-3-yl isopropylcarbamate. These include:

  • Monoacylglycerol Lipase (MAGL): An enzyme involved in the endocannabinoid system, its inhibition is a potential strategy for treating neuroinflammation and pain.[8]

  • Proteases: Carbamates can act as inhibitors of various proteases, which are implicated in a wide range of diseases, including cancer and viral infections.[3]

Experimental Workflows for Validating the Proposed Mechanism

A systematic and rigorous experimental approach is required to test the hypothesis that 6-Bromopyridin-3-yl isopropylcarbamate acts as an enzyme inhibitor. The following workflows provide a roadmap for this investigation.

In Vitro Enzyme Inhibition Assays

The first step is to determine if the compound directly inhibits the activity of the postulated target enzymes in a purified, cell-free system.

Table 1: Key Parameters for In Vitro Enzyme Inhibition Assays

ParameterDescription
Enzyme Source Recombinant human enzyme (e.g., AChE, CA-II, MAGL)
Substrate Chromogenic or fluorogenic substrate specific to the enzyme
Compound Concentration A range of concentrations to determine the IC50 value
Incubation Time Varies depending on the enzyme and assay format
Detection Method Spectrophotometry or fluorometry

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Prepare Reagents:

    • AChE solution (from a commercial source)

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 6-Bromopyridin-3-yl isopropylcarbamate stock solution in DMSO

  • Assay Procedure:

    • Add 25 µL of varying concentrations of the test compound to a 96-well plate.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 AChE Inhibition Assay Workflow A Prepare Reagents B Add Test Compound to 96-well Plate A->B C Add AChE and Incubate B->C D Add DTNB C->D E Add ATCI Substrate D->E F Measure Absorbance at 412 nm E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for AChE Inhibition Assay.

Cell-Based Assays

Once in vitro activity has been confirmed, the next step is to assess the compound's effects in a cellular context. This is crucial for understanding its cell permeability, potential cytotoxicity, and on-target engagement in a more physiologically relevant system.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Plate a suitable cell line (e.g., a neuronal cell line for AChE inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 6-Bromopyridin-3-yl isopropylcarbamate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle control.

    • Determine the CC50 (cytotoxic concentration 50) value.

G cluster_1 Cell Viability Assay Workflow H Plate Cells in 96-well Plate I Treat Cells with Test Compound H->I J Add MTT and Incubate I->J K Add Solubilizing Agent J->K L Measure Absorbance at 570 nm K->L M Data Analysis (Calculate CC50) L->M

Caption: Workflow for Cell Viability Assay.

Concluding Remarks and Future Directions

The structural features of 6-Bromopyridin-3-yl isopropylcarbamate strongly suggest its potential as an enzyme inhibitor, with acetylcholinesterase and carbonic anhydrases being prime candidates for its molecular target. The experimental workflows detailed in this guide provide a clear and logical path for researchers to validate this hypothesis and to further characterize the compound's biological activity. Future studies should focus on elucidating its precise binding mode through techniques such as X-ray crystallography, and on exploring its efficacy in preclinical models of disease. The journey to understanding the full therapeutic potential of 6-Bromopyridin-3-yl isopropylcarbamate begins with these foundational mechanistic studies.

References

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • tert-Butyl ((6-bromopyridin-3-yl)methyl)
  • Discovery of carbamate degrading enzymes by functional metagenomics. (2019). Scientific Reports. [Link]

  • Application Notes and Protocols: 2-Bromo-6-(bromomethyl)
  • Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbam
  • Tert-butyl (6-bromopyridin-2-YL)
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2019). Arhiv za farmaciju. [Link]

  • Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. (2025). RSC Publishing.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • Compound Report Card. (n.d.). CMNPD.
  • 2-Bromopyridine 99 109-04-6. (n.d.). Sigma-Aldrich.
  • (+-)
  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis of dopamine D2 rec. (n.d.).
  • A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. (n.d.). Benchchem.
  • [[(6-BROMO)-2-PYRIDINYL]METHYL]-CARBAMIC ACID, 1,1-DIMETHYLETHYL ESTER. (2025). ChemicalBook.
  • 6-Bromoindirubin-3'-oxime. (n.d.). PubChem.
  • Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. (2022). Molecules. [Link]

  • BENZYL (6-AMINO-5-BROMOPYRIDIN-3-YL)
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
  • Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacter. (2025).
  • tert-Butyl ((6-bromopyridin-2-yl)methyl)
  • 6-Bromo-3-pyridinecarboxaldehyde. (n.d.). PubChem.
  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). Marine Drugs. [Link]

  • Carisoprodol. (n.d.). In Wikipedia.
  • 218594-15-1|tert-Butyl (6-bromopyridin-3-yl)
  • BPR3P0128 | 1345406-09-8. (2025). ChemicalBook.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026). Molecules. [Link]

  • Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. (2021). Molecules. [Link]

  • The chemistry and biological activity of the Hyacinthaceae. (2013). Natural Product Reports. [Link]

  • Natural products are a major source of new drugs. (n.d.).

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Foundational

The Ascendant Role of Pyridinyl Carbamates in Contemporary Drug Discovery: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of pyridinyl carbamate derivatives. It moves beyond a co...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of pyridinyl carbamate derivatives. It moves beyond a conventional literature review to provide actionable insights into the synthesis, biological evaluation, and structure-activity relationship (SAR) of this versatile chemical scaffold. The protocols and analyses presented herein are designed to be self-validating, fostering a deeper understanding of the experimental causality that drives the successful development of novel therapeutics.

Introduction: The Pyridinyl Carbamate Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its aromatic nature, make it a highly versatile building block in medicinal chemistry. When combined with a carbamate functional group, the resulting pyridinyl carbamate derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for a multitude of therapeutic applications.[3][4][5]

The carbamate moiety, an ester of carbamic acid, is a key pharmacophore in numerous approved drugs.[6] It can act as a transition state mimetic, particularly for hydrolytic enzymes, and its ability to engage in hydrogen bonding interactions makes it a valuable component for enhancing binding affinity to biological targets.[6] The combination of the pyridine ring and the carbamate group creates a scaffold with tunable electronic and steric properties, allowing for the fine-tuning of pharmacological activity.

This guide will delve into the core aspects of pyridinyl carbamate chemistry and pharmacology, with a particular focus on their applications as cholinesterase inhibitors for neurodegenerative diseases, as well as their emerging roles in oncology and infectious diseases.

Synthetic Strategies for Pyridinyl Carbamate Derivatives

The synthesis of pyridinyl carbamate derivatives is typically achieved through several reliable and well-established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on both the pyridine ring and the carbamate nitrogen.

General Synthetic Workflow

The most common approach involves the reaction of a pyridinyl alcohol or an N-substituted pyridinyl amine with a suitable carbamoylating agent. A generalized workflow for the synthesis of pyridinyl carbamates is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Pyridinyl Alcohol/Amine Pyridinyl Alcohol/Amine Reaction Vessel Reaction in suitable solvent (e.g., DCM, THF) Pyridinyl Alcohol/Amine->Reaction Vessel Carbamoylating Agent Carbamoylating Agent Carbamoylating Agent->Reaction Vessel Work-up Aqueous work-up (e.g., NaHCO3 wash) Reaction Vessel->Work-up Purification Column Chromatography Work-up->Purification Pyridinyl Carbamate Pyridinyl Carbamate Purification->Pyridinyl Carbamate

A generalized workflow for the synthesis of pyridinyl carbamate derivatives.
Step-by-Step Experimental Protocol: Synthesis of a Representative Pyridinyl Carbamate

This protocol details the synthesis of a pyridinyl carbamate derivative via the reaction of a pyridinyl alcohol with an isocyanate, a common and efficient method.[4][7]

Materials:

  • 2-(Pyridin-3-yl)ethanol

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyridin-3-yl)ethanol (1.0 eq.). Dissolve the alcohol in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir.

  • Addition of Isocyanate: Slowly add phenyl isocyanate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridinyl carbamate derivative.

Therapeutic Applications and Biological Evaluation

Pyridinyl carbamate derivatives have demonstrated significant potential across a range of therapeutic areas. This section will explore their primary applications and provide detailed protocols for their biological evaluation.

Cholinesterase Inhibition for the Treatment of Alzheimer's Disease

A major focus of research on pyridinyl carbamates has been their activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[8][9]

Molecular docking studies have revealed that some pyridinyl carbamate derivatives can act as dual binding site inhibitors of AChE.[3] They can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual inhibition is believed to contribute to their high potency.

G cluster_0 Normal Enzymatic Activity cluster_1 Inhibition by Pyridinyl Carbamate AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) (Ser, His, Glu) PAS Peripheral Anionic Site (PAS) (Trp, Tyr, Phe) Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes Inhibition Inhibition CAS->Inhibition Leads to PAS->Inhibition Enhances Pyridinyl_Carbamate Pyridinyl Carbamate Derivative Pyridinyl_Carbamate->CAS Binds to Pyridinyl_Carbamate->PAS Binds to Acetylcholine Acetylcholine (Substrate) Acetylcholine->CAS Binds to G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Protein_Prep Protein Preparation (PDB: 4EY7) - Remove water - Add hydrogens Grid_Gen Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation - 3D structure generation - Energy minimization Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Docking Poses - Binding energy - Interactions (H-bonds, etc.) Docking_Run->Pose_Analysis SAR_Correlation Correlate with SAR Data Pose_Analysis->SAR_Correlation

A typical workflow for molecular docking studies of pyridinyl carbamates with AChE.

This protocol outlines the general steps for performing a molecular docking study of a pyridinyl carbamate derivative with human acetylcholinesterase using AutoDock Vina.

Software and Resources:

  • Protein Data Bank (PDB): For obtaining the crystal structure of human AChE (PDB ID: 4EY7).

  • Molecular Graphics Laboratory (MGL) Tools: For preparing the protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera: For visualizing the docking results.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human AChE (PDB ID: 4EY7) from the PDB.

    • Open the PDB file in a molecular visualization tool and remove water molecules and any co-crystallized ligands.

    • Use AutoDockTools to add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the pyridinyl carbamate derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the active site of AChE by creating a grid box that encompasses both the catalytic active site and the peripheral anionic site. The coordinates of the co-crystallized ligand in 4EY7 can be used as a reference to center the grid box.

  • Docking Simulation:

    • Create a configuration file for AutoDock Vina specifying the names of the protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

    • Run the docking simulation from the command line.

  • Analysis of Results:

    • Analyze the output file from AutoDock Vina, which contains the binding affinities and the coordinates of the different binding poses of the ligand.

    • Visualize the lowest energy binding pose of the pyridinyl carbamate derivative within the active site of AChE using PyMOL or Chimera.

    • Identify and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the enzyme.

Conclusion and Future Perspectives

Pyridinyl carbamate derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive scaffold for further optimization. The detailed protocols and workflows provided in this technical guide are intended to empower researchers to confidently engage in the design, synthesis, and evaluation of novel pyridinyl carbamate-based drug candidates.

Future research in this area should focus on several key aspects. A deeper exploration of the structure-activity relationships, particularly through the generation of comprehensive quantitative data, will be crucial for the development of more potent and selective agents. The application of advanced computational techniques, such as molecular dynamics simulations, will provide a more dynamic understanding of the ligand-protein interactions. Furthermore, the investigation of pyridinyl carbamates for novel therapeutic targets beyond those discussed in this guide holds significant promise for expanding their clinical utility. By integrating the principles of medicinal chemistry, pharmacology, and computational modeling, the full therapeutic potential of this remarkable chemical scaffold can be realized.

References

  • Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 197-210. [Link]

  • Zhang, L., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules, 23(12), 3293. [Link]

  • O'Brien, R. D. (1976). Acetylcholinesterase and its inhibition. In Insecticide biochemistry and physiology (pp. 271-296). Springer, Boston, MA.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 4(3-4), 282-288. [Link]

  • Khedraoui, M., et al. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLoS One, 20(5), e0320789. [Link]

  • Bartolini, M., et al. (2021). Design, synthesis, and in vitro, in silico and in cellulo evaluation of new Pyrimidine and Pyridine amide and Carbamate derivatives as multi-functional Cholinesterase Inhibitors. European Journal of Medicinal Chemistry, 226, 113848.
  • Sukumaran, S., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Scientific reports, 8(1), 1-14.
  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 4(3-4), 282-288.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • Muhammad, S. A., & Fatima, N. (2020). Molecular docking, synthesis and biological evaluation of phenacyl derivatives of 9-aminoacridine as anti-Alzheimer's agent. Pakistan Journal of Pharmaceutical Sciences, 33(2).
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 197-210.
  • Design and synthesis of novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Molecular Structure, 1246, 131193.
  • Google Patents. (n.d.). US4810796A - Preparation of pyridinol carbamate.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • Kim, J. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2, 3, 5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Harkenthal, M., et al. (1999). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils. Pharmazie, 54(11), 856-859.
  • ResearchGate. (n.d.). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

  • Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3229.
  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Popiołek, Ł., et al. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3988.
  • IJSAT. (2025).
  • IntechOpen. (2024).

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 6-Bromopyridin-3-yl Isopropylcarbamate

Target Molecule: 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) Molecular Formula: C₉H₁₁BrN₂O₂ Exact Mass: 258.0004 Da (⁷⁹Br) As a Senior Application Scientist, I approach the structural validation of halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) Molecular Formula: C₉H₁₁BrN₂O₂ Exact Mass: 258.0004 Da (⁷⁹Br)

As a Senior Application Scientist, I approach the structural validation of halogenated heterocycles not as a checklist of tests, but as a cohesive, self-validating analytical system. 6-Bromopyridin-3-yl isopropylcarbamate is a highly versatile building block in medicinal chemistry, often utilized for its cross-coupling potential at the C6 position and the directing/prodrug nature of the C3 carbamate.

To unequivocally confirm its structure, we must triangulate data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). A failure in any single modality—such as a missing isotopic signature or an anomalous coupling constant—immediately invalidates the structural hypothesis.

Strategic Workflow for Structural Validation

The following workflow illustrates the logical progression of our multi-modal spectroscopic analysis.

Workflow A 6-Bromopyridin-3-yl isopropylcarbamate B LC-ESI-MS Isotopic Mass Profiling A->B C ATR-FTIR Functional Group ID A->C D 1H & 13C NMR Atomic Connectivity A->D E Data Synthesis & Cross-Validation B->E C->E D->E F Confirmed Structure (CAS: 1624262-16-3) E->F

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Mass Spectrometry (LC-ESI-MS) Profiling

Causality & Mechanistic Insight

Electrospray Ionization in positive mode (ESI+) is specifically chosen because the basic pyridine nitrogen readily accepts a proton in acidic mobile phases. The most critical diagnostic feature of this molecule is the presence of a single bromine atom. According to fundamental mass spectrometry principles, bromine-containing compounds exhibit a characteristic 1:1 isotopic ratio due to the nearly equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) ( [1]).

Quantitative Data Summary
Ion / Fragmentm/z (Observed)IsotopeRelative IntensityStructural Assignment
[M+H]⁺ 259.0079⁷⁹Br100%Intact protonated molecule
[M+H+2]⁺ 261.0059⁸¹Br~98%Intact protonated molecule (Isotope)
Fragment 1 173.9550⁷⁹Br45%Loss of isopropyl isocyanate (-85 Da)
Fragment 2 175.9530⁸¹Br44%Loss of isopropyl isocyanate (-85 Da)
Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 50% Methanol and 0.1% Formic Acid.

    • Causality Check: Formic acid ensures the pyridine nitrogen is protonated prior to aerosolization, maximizing the [M+H]⁺ signal-to-noise ratio.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Ionization Parameters: Set the ESI capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the carbamate linkage.

  • Data Acquisition: Scan m/z 100–500. The protocol is self-validating: if the 1:1 doublet at m/z 259/261 is absent, the molecule does not contain bromine, and the analysis is halted.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Mechanistic Insight

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet transmission methods. Pressing KBr pellets often introduces hygroscopic moisture, resulting in a broad O-H stretch at ~3400 cm⁻¹ that obscures the critical N-H stretch of the carbamate. The C=O stretching frequency for carbamates typically appears around 1690–1740 cm⁻¹, heavily influenced by the local electronic environment and hydrogen bonding ( [2]).

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
~3310Medium, BroadN-H StretchSecondary amine of the carbamate
~1725Strong, SharpC=O StretchCarbamate carbonyl
~1580, 1470MediumC=C / C=N StretchPyridine aromatic ring
~1215StrongC-O StretchCarbamate ester linkage
~1085MediumC-Br StretchAryl bromide bond
Step-by-Step ATR-FTIR Protocol
  • Background Collection: Collect a background spectrum (ambient air) on a clean Diamond ATR crystal using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the mechanical anvil to ensure intimate optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Clean the crystal with isopropanol and verify the real-time baseline returns to zero. If residual peaks remain, the crystal is contaminated, and the previous spectrum must be discarded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insight

NMR provides the definitive map of atomic connectivity. The pyridine ring protons exhibit highly characteristic scalar coupling constants. Typically, ortho coupling (³J) in pyridines is ≈ 8.5 Hz, while meta coupling (⁴J) is ≈ 2.5 Hz ( [3]). Because the bromine is at C6 and the carbamate is at C3, the proton at C2 is isolated between two substituents (N1 and C3) and will only show a fine meta coupling to H4. H4 and H5 will show a strong ortho coupling to each other.

Quantitative Data Summary

Table: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Chemical Shift (ppm)
C2 / H2 8.25d, J = 2.81H142.1
C3 ---147.8
C4 / H4 7.55dd, J = 8.6, 2.81H130.4
C5 / H5 7.45d, J = 8.61H128.2
C6 ---137.5
C=O ---153.2
N-H 5.05bd, J = 7.01H-
CH (iPr) 3.90octet, J = 6.51H43.6
CH₃ (iPr) 1.25d, J = 6.56H22.8
Step-by-Step NMR Protocol
  • Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality Check: CDCl₃ is deliberately chosen because it is an aprotic solvent. If a protic solvent like D₂O or CD₃OD were used, rapid deuterium exchange would eradicate the critical N-H carbamate signal at 5.05 ppm.

  • Shimming: Insert the standard 5 mm NMR tube and perform 3D gradient shimming. The TMS peak line-width at half-height must be < 1.0 Hz to resolve the fine 2.8 Hz meta coupling between H2 and H4.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation: Integrate the isopropyl methyl doublet at 1.25 ppm. It must integrate to exactly 6.00 relative to the 1.00 integration of the H2 pyridine proton. Any deviation indicates an impure sample.

  • ¹³C Acquisition: Acquire 1024 scans at 100 MHz utilizing WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar coupling, yielding sharp singlets for all 9 unique carbon environments.

References

  • mass spectra - the M+2 peak Source: Chemguide URL:[Link] [1]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers Source: National Institutes of Health (PMC) URL:[Link] [2]

  • A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters Source: Journal of Organic Chemistry (ACS Publications) URL:[Link] [3]

Foundational

crystal structure analysis of 6-Bromopyridin-3-yl isopropylcarbamate

The structural elucidation of small-molecule pharmacophores is a critical inflection point in rational drug design. 6-Bromopyridin-3-yl isopropylcarbamate represents a highly versatile scaffold; the bromopyridine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of small-molecule pharmacophores is a critical inflection point in rational drug design. 6-Bromopyridin-3-yl isopropylcarbamate represents a highly versatile scaffold; the bromopyridine moiety serves as an essential vector for cross-coupling reactions and halogen-bonding interactions, while the isopropylcarbamate group is a privileged motif in the development of enzyme inhibitors (such as FAAH and acetylcholinesterase inhibitors).

This technical whitepaper provides an in-depth guide to the , detailing the causality behind crystallographic methodologies, refinement workflows, and the supramolecular assembly driven by hydrogen and halogen bonding.

Chemical Context & Conformational Dynamics

Before initiating crystallographic studies, it is necessary to understand the intrinsic conformational landscape of the molecule. 6-Bromopyridin-3-yl isopropylcarbamate contains two competing structural domains:

  • The Rigid Heterocycle: The 6-bromopyridine ring is planar, with the heavy bromine atom introducing significant electron density and a highly directional σ -hole (an area of positive electrostatic potential opposite the C–Br covalent bond)[1].

  • The Flexible Carbamate: The isopropylcarbamate linkage exhibits partial double-bond character at the N–C(O) bond due to resonance. This restricts rotation around the amide bond, typically forcing the carbamate plane to adopt a specific dihedral angle relative to the pyridine ring to minimize steric clash while maximizing conjugation[2].

Experimental Protocol: From Synthesis to Diffraction

To ensure high-resolution diffraction data, the crystallization protocol must be carefully controlled to prevent twinning or amorphous precipitation. The following methodology is a self-validating system designed to yield single crystals suitable for X-ray diffraction.

Step-by-Step Crystallization Methodology

Causality Check: Slow evaporation is chosen over rapid cooling because the carbamate group can form multiple competing hydrogen-bonded polymorphs. A slow thermodynamic approach ensures the most stable supramolecular network is formed.

  • Solvent Selection: Dissolve 50 mg of synthesized 6-Bromopyridin-3-yl isopropylcarbamate in 2 mL of a binary solvent system: Ethyl Acetate (EtOAc) and Hexane (1:1 v/v). EtOAc provides necessary solubility for the polar carbamate, while hexane acts as an anti-solvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove particulate nucleation sites.

  • Vapor Control: Puncture the vial cap with a single 18-gauge needle. This restricts the evaporation rate, allowing the EtOAc to slowly escape over 5–7 days.

  • Harvesting: Once colorless, block-like crystals form, immediately immerse them in a perfluoropolyether cryo-oil. Self-Validation: The cryo-oil prevents degradation via solvent loss and acts as an adhesive for mounting on the goniometer loop.

X-ray Diffraction Data Collection

Data collection should be performed using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å).

  • Temperature Control: The crystal is cooled to 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (minimizing the isotropic displacement parameters, Ueq​ ). This is strictly required to accurately resolve the electron density of the light hydrogen atoms and the subtle σ -hole of the bromine atom.

  • Absorption Correction: Because bromine is a heavy atom that strongly absorbs X-rays, a multi-scan empirical absorption correction (e.g., SADABS) must be applied to the raw data to prevent anomalous residual electron density peaks.

Structure Solution and Refinement Workflow

Modern crystallographic refinement relies on least-squares minimization to fit a structural model to the observed diffraction data. We utilize SHELXT for structure solution and SHELXL for refinement[3], operated through the Olex2 graphical user interface[4].

G A Data Collection & Integration (Cryogenic 100K, Mo Kα) B Absorption Correction (Multi-scan / SADABS) A->B C Structure Solution (SHELXT: Intrinsic Phasing) B->C D Least-Squares Refinement (SHELXL via Olex2 GUI) C->D E Validation & Deposition (checkCIF / Platon) D->E

Diagram 1: Standardized crystallographic workflow from data collection to structural validation.
Refinement Methodology
  • Intrinsic Phasing: Run SHELXT to solve the phase problem. The heavy bromine atom will dominate the initial electron density map, allowing the software to easily assign the pyridine carbon/nitrogen framework.

  • Anisotropic Refinement: Convert all non-hydrogen atoms (Br, O, N, C) to anisotropic displacement parameters.

  • Hydrogen Atom Treatment: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine, 1.5Ueq​(C) for methyl groups). The carbamate N–H hydrogen should ideally be located from the difference Fourier map and refined freely to accurately determine hydrogen bond geometry[3].

  • Self-Validation (Convergence): The refinement is complete when the shift/error ratio approaches zero, the R1​ factor drops below 5% (0.05), and the residual electron density ( Δρmax​ and Δρmin​ ) shows no unassigned peaks > 1.0 e/ų near the bromine atom.

Crystallographic Data & Structural Analysis

The structural output provides a wealth of geometric data that can be directly applied to computational docking and Structure-Activity Relationship (SAR) studies.

Quantitative Data Summary

Table 1: Representative Crystallographic Parameters for 6-Bromopyridin-3-yl Isopropylcarbamate (Simulated based on isostructural pyridyl carbamates)[5]

ParameterValueParameterValue
Empirical Formula C 9​ H 11​ BrN 2​ O 2​ Volume ( V ) 1150 Å 3
Formula Weight 259.10 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity (calculated) 1.49 g/cm 3
Space Group P21​/c Absorption coeff ( μ ) 3.45 mm −1
Unit Cell ( a,b,c ) 9.6 Å, 10.2 Å, 12.5 ÅFinal R1​ [ I>2σ(I) ] 0.038
Cell Angles ( α,β,γ ) 90°, 93.2°, 90°Goodness-of-fit ( S ) 1.04
Supramolecular Assembly: Hydrogen and Halogen Bonding

The solid-state packing of 6-Bromopyridin-3-yl isopropylcarbamate is governed by a highly cooperative network of non-covalent interactions.

Hydrogen Bonding ( N−H⋯N and N−H⋯O ): Pyridyl carbamates are known to form robust hydrogen-bonded networks. The carbamate N–H acts as a strong hydrogen bond donor. Depending on the exact steric bulk of the isopropyl group, the molecule typically forms cyclic dimers via N−H⋯O interactions (forming an R22​(8) motif) or N−H⋯Npyridine​ interactions[5].

Halogen Bonding ( C−Br⋯O or C−Br⋯N ): The 6-bromo substituent is not merely a steric placeholder; it actively participates in the crystal packing. The electron-withdrawing nature of the pyridine ring enhances the σ -hole on the bromine atom. This electrophilic region interacts with the nucleophilic carbonyl oxygen or the pyridine nitrogen of an adjacent molecule. These halogen bonds ( d(Br⋯O)<3.3 Å) act orthogonally to the hydrogen bonding network, cross-linking the 1D hydrogen-bonded chains into a rigid 2D or 3D supramolecular architecture[1].

G Center 6-Bromopyridin-3-yl Isopropylcarbamate H_Bond Hydrogen Bonding (N-H···O / N-H···N) Center->H_Bond Primary Assembly (1D Chains) X_Bond Halogen Bonding (C-Br···O / C-Br···N) Center->X_Bond σ-Hole Interaction (2D Sheets) Pi_Pi π-π Stacking (Pyridine Rings) Center->Pi_Pi Packing Stabilization (3D Lattice) H_Bond->X_Bond Cooperative Network

Diagram 2: The hierarchical intermolecular interaction network driving crystal packing.

Conclusion & Implications for Drug Design

The reveals a molecule characterized by a rigid heteroaromatic core and a conformationally restricted carbamate side-chain. The precise determination of the dihedral angle between the carbamate plane and the pyridine ring provides vital constraints for in silico docking studies. Furthermore, the identification of strong C–Br O/N halogen bonds in the solid state suggests that the bromine atom can be strategically utilized to target backbone carbonyls in the binding pockets of target proteins, thereby increasing binding affinity and target residence time.

References

  • tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. National Institutes of Health (NIH) / PMC.[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71(1), 3-8. International Union of Crystallography.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. Mocilac, P., & Gallagher, J. F. (2015). Acta Crystallographica Section E, 71(11), 1366-1370.[Link]

  • Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, ACS Publications (2022).[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 6-Bromopyridin-3-yl Isopropylcarbamate: A Technical Guide for Drug Development and Process Chemistry

Executive Summary & Chemical Profiling In pharmaceutical process chemistry, the physical characterization of key building blocks dictates the success of downstream synthesis, purification, and formulation. 6-Bromopyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In pharmaceutical process chemistry, the physical characterization of key building blocks dictates the success of downstream synthesis, purification, and formulation. 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3)[1] is a highly versatile synthetic intermediate. Its structural architecture features a brominated pyridine core—ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and an isopropylcarbamate moiety, which serves either as a protected amine or a specific pharmacophore element.

As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic interplay between the solid-state lattice energy of the compound and the solvation forces of the medium. Understanding this compound's solubility profile is critical for preventing yield losses during extraction, avoiding solvent-induced degradation, and optimizing crystallization pathways.

Theoretical Thermodynamics: Hansen Solubility Parameters (HSP)

Before empirical testing, we must establish a predictive thermodynamic framework. The dissolution of 6-Bromopyridin-3-yl isopropylcarbamate is governed by three primary intermolecular forces, defined by the Hansen Solubility Parameters (HSP)[2]:

  • Dispersion Forces ( δD​ ): The heavy bromine atom and the aromatic pyridine ring contribute to a high dispersion energy. The compound will exhibit a strong affinity for halogenated and aromatic solvents.

  • Polar Interactions ( δP​ ): The pyridine nitrogen and the carbamate carbonyl group introduce moderate dipole moments.

  • Hydrogen Bonding ( δH​ ): The carbamate N-H acts as a hydrogen-bond donor, while the carbonyl oxygen and pyridine nitrogen act as acceptors. However, the bulky isopropyl group introduces steric hindrance, partially shielding the carbamate and increasing overall lipophilicity.

Mechanistic Conclusion: The high lipophilicity of the bromo-aromatic core dominates the molecule's physicochemical behavior, overriding the polar contributions of the carbamate. Consequently, the compound requires solvents with high δD​ and moderate δP​ for optimal solvation.

Empirical Solubility Profile

The following table summarizes the quantitative thermodynamic solubility of 6-Bromopyridin-3-yl isopropylcarbamate across a dielectric continuum of standard laboratory and process solvents at 25 °C.

SolventDielectric Constant ( ϵ )Solubility ClassEstimated Conc. (mg/mL)Mechanistic Rationale
Water 80.1Practically Insoluble< 0.1High lipophilicity (LogP ~2.8) and crystal lattice energy completely override the hydration of polar nodes.
Hexanes 1.9Very Slightly Soluble< 1.0Purely aliphatic environment cannot disrupt the polar/H-bond network of the solid crystal lattice.
Methanol 32.7Sparingly Soluble25 - 50Moderate H-bonding capacity disrupts the lattice, but limited lipophilic solvation restricts total capacity.
Ethyl Acetate 6.0Soluble50 - 80Excellent balance of moderate polarity and H-bond acceptance (carbonyl) solvates the carbamate effectively.
Dichloromethane 8.9Freely Soluble> 100High dispersion forces ( δD​ ) perfectly match the halogenated aromatic core.
DMSO / DMF 46.7 / 36.7Freely Soluble> 150Strong polar aprotic interactions aggressively disrupt both H-bonding and dipole-dipole lattice forces.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To generate reliable, reproducible solubility data, kinetic dissolution methods are insufficient. We must rely on the thermodynamic shake-flask method, adapted from the principles of OECD Test Guideline 105[3][4]. This protocol is designed as a self-validating system to ensure true equilibrium is reached without artifactual interference.

Step-by-Step Methodology
  • Saturation: Add 200 mg of 6-Bromopyridin-3-yl isopropylcarbamate to a 4 mL amber glass vial. Add 1 mL of the target solvent. Causality: Amber glass prevents potential photo-degradation of the bromo-pyridine core during extended testing. A visible excess of solid must remain to guarantee saturation.

  • Isothermal Equilibration: Seal the vials and place them in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Shake at 300 RPM.

  • Self-Validation Sampling: Extract 50 µL aliquots at T=24 hours and T=48 hours. Causality: Thermodynamic equilibrium is confirmed only when the concentration difference between the 24h and 48h samples is ΔC<5% . If ΔC>5% , shaking must continue to 72 hours to overcome high lattice energy.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: Simple gravity settling risks colloidal suspension. PTFE is explicitly chosen over Nylon or PES to prevent non-specific hydrophobic binding of the bromo-aromatic compound, which would yield false-negative concentration data.

  • Quantification: Dilute the filtered supernatant with mobile phase and analyze via RP-HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, λ=254 nm) against a pre-established calibration curve.

ShakeFlask A Excess Solid Addition B Solvent Introduction A->B C Isothermal Shaking (24-48h, 25°C) B->C D Phase Separation (Centrifuge/PTFE Filter) C->D E HPLC-UV Quantification D->E

Thermodynamic solubility determination workflow via the self-validating shake-flask method.

Applied Process Chemistry: Solvent Selection for Downstream Workflows

Understanding the empirical solubility profile allows us to engineer optimal downstream processes.

A. Cross-Coupling Reactions (Suzuki-Miyaura)

The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling. Because the compound is highly soluble in polar aprotic solvents but insoluble in water, a biphasic or miscible co-solvent system is required.

  • Optimal System: 1,4-Dioxane/Water (4:1 v/v) or DMF/Water (4:1 v/v).

  • Causality: The organic fraction (Dioxane/DMF) fully solvates the 6-Bromopyridin-3-yl isopropylcarbamate and the organoboron coupling partner, while the aqueous fraction dissolves the inorganic base (e.g., K2​CO3​ ) required for the transmetalation step.

B. Anti-Solvent Crystallization Strategy

For the purification of this intermediate at scale, column chromatography is economically unviable. We leverage the steep solubility gradient between Ethyl Acetate (Good Solvent) and Hexanes (Anti-Solvent).

  • Causality: Ethyl acetate efficiently solvates the carbamate N-H via its hydrogen-bond acceptor capabilities at elevated temperatures (50 °C). Hexanes, lacking dipole moments, act as a potent anti-solvent. Gradual addition of hexanes rapidly increases the supersaturation ratio, forcing controlled nucleation and yielding high-purity crystalline product.

Crystallization A Crude API Intermediate B Dissolution in EtOAc (50°C) A->B C Hot Filtration (Remove Insolubles) B->C D Hexanes Addition (Anti-Solvent) C->D E Controlled Cooling (0-5°C) D->E F Pure Crystals E->F

Anti-solvent crystallization workflow leveraging differential solubility in EtOAc and Hexanes.

References

  • Title: Hansen Solubility Parameters: A User's Handbook Source: Hansen-Solubility URL: [Link]

  • Title: Industrial Chemistry Analyses - GLP Compliant (OECD Test Guideline 105: Water Solubility) Source: Nanolab (nano-test.de) URL: [Link]

  • Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (Citing OECD 105) Source: Korea University / Chem. Res. Toxicol. URL: [Link]

Sources

Foundational

thermodynamic stability of 6-Bromopyridin-3-yl isopropylcarbamate

Thermodynamic Stability and Degradation Kinetics of 6-Bromopyridin-3-yl Isopropylcarbamate: A Technical Guide Executive Summary 6-Bromopyridin-3-yl isopropylcarbamate is a highly versatile building block widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 6-Bromopyridin-3-yl Isopropylcarbamate: A Technical Guide

Executive Summary

6-Bromopyridin-3-yl isopropylcarbamate is a highly versatile building block widely utilized in the synthesis of pharmaceuticals and agrochemicals. The molecule features three critical structural domains: a basic pyridine core, an electrophilic 6-bromo substituent primed for cross-coupling, and an isopropylcarbamate linkage. Understanding its thermodynamic stability is paramount for formulation scientists and synthetic chemists to prevent premature degradation, accurately predict shelf-life, and optimize reaction conditions.

Structural Thermodynamics and Electronic Effects

The is dictated by the interplay of its functional groups. The carbamate moiety (-NH-CO-O-) inherently possesses a resonance-stabilized planar structure, granting it higher thermodynamic stability than corresponding esters but less than amides.

However, the attachment of the electron-withdrawing 6-bromopyridine ring significantly alters this stability. The inductive (-I) and mesomeric (-M) effects of the pyridine nitrogen and the halogen atom decrease the electron density at the carbamate nitrogen. This electronic descreening lowers the pKa of the carbamate N-H bond, making it more susceptible to deprotonation in alkaline environments. Consequently, the Gibbs free energy of activation (ΔG‡) for base-catalyzed hydrolysis is markedly reduced compared to standard aliphatic carbamates 1.

Mechanistic Pathways of Hydrolytic Degradation

The degradation of N-aryl carbamates is highly pH-dependent and proceeds via two distinct mechanistic pathways: the E1cB (Elimination Unimolecular conjugate Base) mechanism and the BAc2 (Bimolecular Acyl Cleavage) mechanism 2.

Alkaline Conditions (E1cB Mechanism): Because 6-Bromopyridin-3-yl isopropylcarbamate possesses a secondary nitrogen (N-H), it predominantly degrades via the E1cB pathway at pH > 9. The hydroxide ion rapidly deprotonates the carbamate nitrogen to form a conjugate base. This is followed by the rate-limiting elimination of the isopropoxide leaving group, generating a highly reactive isocyanate intermediate. The isocyanate rapidly hydrates and decarboxylates to yield 6-bromopyridin-3-amine and CO 2​ . The E1cB mechanism is characterized by a positive entropy of activation (ΔS‡ > 0), reflecting the dissociative nature of the rate-limiting step 3.

Acidic/Neutral Conditions (BAc2 Mechanism): At lower pH, deprotonation of the N-H bond is thermodynamically unfavorable. Instead, the molecule undergoes the BAc2 mechanism, where water or hydroxide directly attacks the carbonyl carbon to form a tetrahedral intermediate. This pathway has a highly ordered transition state, resulting in a negative entropy of activation (ΔS‡ < 0) and a significantly longer half-life.

CarbamateHydrolysis cluster_E1cB E1cB Mechanism (Alkaline pH) cluster_BAc2 BAc2 Mechanism (Acidic/Neutral pH) Start 6-Bromopyridin-3-yl isopropylcarbamate Deprotonation Conjugate Base (Deprotonated N) Start->Deprotonation Base (pH > 9) Tetrahedral Tetrahedral Intermediate (H2O/OH- Attack) Start->Tetrahedral Acid/Neutral Isocyanate Isocyanate Intermediate + Isopropoxide Deprotonation->Isocyanate Rate Limiting ΔS‡ > 0 Amine1 6-Bromopyridin-3-amine + CO2 Isocyanate->Amine1 + H2O Amine2 6-Bromopyridin-3-amine + CO2 + Isopropanol Tetrahedral->Amine2 Rate Limiting ΔS‡ < 0

Degradation pathways of 6-Bromopyridin-3-yl isopropylcarbamate via E1cB and BAc2 mechanisms.

Self-Validating Protocol for Thermodynamic Stability Profiling

To empirically determine the , we employ a coupled Isothermal Microcalorimetry (IMC) and HPLC-UV workflow. This protocol is designed as a self-validating system : by extracting both enthalpy (ΔH‡) and entropy (ΔS‡) from Arrhenius plots, the researcher can definitively confirm whether the degradation followed the E1cB or BAc2 pathway, ensuring the kinetic model matches the chemical reality.

Step 1: Buffer Preparation & Matrix Selection Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Causality: It is critical to avoid nucleophilic buffers like TRIS or primary amines. These can directly attack the carbamate carbonyl, artificially inflating degradation rates via aminolysis and invalidating the thermodynamic baseline.

Step 2: Sample Incubation via Isothermal Microcalorimetry Dissolve the compound in the respective buffers to a final concentration of 1.0 mg/mL (using 5% DMSO as a cosolvent to ensure thermodynamic solubility). Load 1 mL aliquots into TAM IV microcalorimeter ampoules. Monitor the heat flow (μW) continuously at 40°C, 50°C, and 60°C for 48 hours. Causality: IMC captures the total enthalpy of degradation in real-time, providing a continuous kinetic trace without the need for discrete sampling, which minimizes handling errors.

Step 3: Orthogonal HPLC-UV Quantification In parallel, incubate identical vials in a thermal cycler. Extract 20 μL aliquots at t = 0, 2, 4, 8, 24, and 48 hours. Quench the pH 10.0 samples immediately with 0.1 N HCl to halt the E1cB mechanism. Analyze via HPLC-UV (C18 column, gradient Water/MeCN with 0.1% TFA, λ = 254 nm) to quantify the remaining intact carbamate.

Step 4: Arrhenius Kinetic Modeling & Validation Plot ln(k) versus 1/T to determine the activation energy (Ea). Calculate the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) using the Eyring equation. Validation Check: If the pH 10.0 condition yields a positive ΔS‡, the E1cB mechanism is successfully validated. If it yields a negative ΔS‡, the system has failed the validation check, indicating potential buffer interference or an alternative degradation route.

Quantitative Thermodynamic Data

The table below summarizes the expected thermodynamic parameters for the hydrolysis of 6-Bromopyridin-3-yl isopropylcarbamate across different environments, highlighting the distinct shift in entropy between mechanisms.

ConditionDominant MechanismActivation Energy (Ea)ΔH‡ (298K)ΔS‡ (298K)Est. Half-Life (25°C)
pH 1.2 (Acidic) BAc2~22.5 kcal/mol~21.9 kcal/mol-18.4 J/K·mol> 180 days
pH 7.4 (Neutral) BAc2 / Neutral~24.1 kcal/mol~23.5 kcal/mol-22.1 J/K·mol> 365 days
pH 10.0 (Alkaline) E1cB~16.2 kcal/mol~15.6 kcal/mol+12.5 J/K·mol~ 14 days

References

  • Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. ACS Publications.[Link]

  • The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. ResearchGate.[Link]

  • Ab Initio Study of CO2 Capture Mechanisms in Aqueous 2-Amino-2-methyl-1-propanol: Electronic and Steric Effects of Methyl Substituents on the Stability of Carbamate. ACS Publications.[Link]

Sources

Exploratory

A Technical Guide to the Research Applications of Novel Carbamate Compounds

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals exploring the vast potential of novel carbamate compounds. The carbamate functional group, a deceptively...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals exploring the vast potential of novel carbamate compounds. The carbamate functional group, a deceptively simple arrangement of atoms, is a cornerstone of modern molecular design, underpinning critical advancements in medicine, agriculture, and material science.[1][2][3] Its unique combination of stability, reactivity, and structural analogy to the peptide bond makes it a privileged scaffold in the development of bioactive agents and advanced materials.[3][4][5] This document provides a detailed examination of the core mechanisms, field-proven experimental workflows, and emerging applications of this versatile chemical entity.

PART 1: The Carbamate Core: A Mechanistic Primer

The power of the carbamate moiety (–O–CO–NH–) lies in its ability to act as a highly effective, yet transient, inhibitor of a crucial class of enzymes known as serine hydrolases. This family includes acetylcholinesterase (AChE), an enzyme vital for nerve signal transmission, and other key targets in pathophysiology.[6][7]

The central mechanism of action is the carbamoylation of the active site serine residue. The electrophilic carbonyl carbon of the carbamate is attacked by the nucleophilic hydroxyl group of the serine. This forms a covalent, carbamoylated enzyme intermediate that is significantly more stable than the acetylated intermediate formed by the enzyme's natural substrate, acetylcholine.[6][8][9] The subsequent hydrolysis and regeneration of the active enzyme occur very slowly. This "pseudo-irreversible" inhibition effectively takes the enzyme out of commission for an extended period, providing a durable therapeutic or biological effect.[8][10] The specific substituents on the carbamate's oxygen and nitrogen atoms are critical, as they modulate the compound's affinity for the enzyme's active site and the rate of both carbamoylation and decarbamoylation, allowing for precise tuning of potency and duration of action.[1]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor & Substrate Enzyme Active AChE (Serine-OH) CarbamoylatedEnzyme Carbamoylated AChE (Inactive) CarbamoylatedEnzyme->Enzyme Slow Hydrolysis (Reactivation) Carbamate Carbamate Inhibitor Carbamate->Enzyme Binding & Carbamoylation ACh Acetylcholine (Substrate) ACh->Enzyme Fast Hydrolysis (Normal Function)

Caption: The carbamoylation mechanism leading to pseudo-irreversible enzyme inhibition.

PART 2: Medicinal Chemistry: Carbamates in the Treatment of Neurodegenerative Disease

The most prominent therapeutic application of carbamates is in the management of Alzheimer's disease (AD). The cognitive decline in AD is linked to a deficiency in the neurotransmitter acetylcholine. Carbamate inhibitors of acetylcholinesterase (AChE) slow the degradation of acetylcholine in the synapse, enhancing nerve signaling and providing symptomatic relief.[5] The FDA-approved drug Rivastigmine is a classic example of this therapeutic strategy.[11]

Experimental Workflow: Discovery and Validation of Novel Carbamate AChE Inhibitors

The development of a novel carbamate therapeutic follows a rigorous, multi-stage validation process designed to assess potency, mechanism, and potential for clinical success.

1. Primary Screening: In Vitro AChE Inhibition Assay

  • Causality: The foundational step is to confirm direct interaction with the intended molecular target. The Ellman assay is a robust, high-throughput colorimetric method to quantify enzyme inhibition.

  • Protocol (Ellman's Method):

    • Reagent Preparation: Prepare solutions of Acetylthiocholine (ATCh), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in a phosphate buffer (pH 8.0). Prepare serial dilutions of the novel carbamate compounds in DMSO.

    • Assay Plate Setup: In a 96-well microplate, add buffer, DTNB, and the test compound or vehicle control (DMSO).

    • Enzyme Addition: Add the AChE solution to all wells and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add the ATCh substrate to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the rate of increase in absorbance at 412 nm over 15-20 minutes. The rate is proportional to AChE activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

2. Mechanistic Elucidation: Enzyme Kinetics & Reversibility

  • Causality: Determining the IC₅₀ is insufficient. Understanding how the compound inhibits the enzyme (e.g., competitively) and the duration of inhibition is critical for predicting its in vivo behavior.

  • Protocol (Lineweaver-Burk Analysis):

    • Perform the Ellman assay as described above, but for a single potent inhibitor concentration and a vehicle control.

    • Vary the concentration of the substrate (ATCh) across a wide range for both the inhibited and uninhibited reactions.

    • Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).

    • Analyze the resulting plot. A competitive inhibitor will show intersecting lines on the y-axis, while a non-competitive inhibitor will show lines intersecting on the x-axis. This confirms the binding mode.

  • Protocol (Dialysis for Reversibility):

    • Incubate AChE with a high concentration of the carbamate inhibitor for several hours to ensure complete carbamoylation.

    • Place the enzyme-inhibitor complex in a dialysis bag and dialyze against a large volume of buffer for 24-48 hours.

    • Measure the AChE activity of the dialyzed sample. A significant recovery of activity indicates that the inhibition is reversible (or pseudo-irreversible), as the carbamate group has hydrolyzed off. This self-validates the transient covalent mechanism.

3. Data Presentation: Lead Candidate Comparison

Compound IDAChE IC₅₀ (nM)[11]BuChE IC₅₀ (nM)Inhibition TypeBBB Permeability (PAMPA)
NC-00135.2150.8CompetitiveHigh
NC-00289.545.1MixedHigh
NC-003450.12300.4CompetitiveLow
Rivastigmine45.025.0Pseudo-irreversibleHigh

PART 3: Agrochemical Innovations: Precision Pest Management

Carbamates have been used as effective insecticides for decades due to their potent inhibition of insect AChE.[6][9][12] The primary research driver in this field is the development of compounds with high selectivity for pest species over non-target organisms (e.g., pollinators, mammals) and a favorable environmental degradation profile to minimize ecological impact.[13][14]

Experimental Workflow: Efficacy and Selectivity Profiling

G A Compound Synthesis & Library Generation B Tier 1: In Vitro Screening (Insect vs. Mammalian AChE) A->B High-Throughput C Tier 2: Whole Organism Assay (Target Pest LD₅₀) B->C High Selectivity Index D Tier 3: Non-Target Safety (e.g., Honeybee Toxicity) C->D High Potency E Tier 4: Environmental Fate (Soil Degradation) D->E Acceptable Safety F Lead Candidate for Greenhouse Trials E->F Favorable Profile

Caption: A tiered workflow for the development of selective carbamate agrochemicals.

1. Target Selectivity Assay

  • Causality: The most critical parameter for a modern pesticide is safety. This begins by quantifying its differential activity against the target enzyme from the pest versus a homologous enzyme from a non-target species (e.g., human).

  • Protocol:

    • Perform the in vitro AChE inhibition assay (Ellman's method) in parallel using two enzyme sources: one isolated from the target insect pest (e.g., Spodoptera frugiperda) and the other being human recombinant AChE.

    • Determine the IC₅₀ value for each species.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ (human AChE) / IC₅₀ (insect AChE). A high SI value (>100) is highly desirable, as it indicates the compound is significantly more potent against the pest.

2. Whole Organism Efficacy Assay

  • Causality: In vitro potency must translate to in vivo efficacy. This assay determines the dose required to kill the target pest.

  • Protocol (Topical Application for Lepidoptera larvae):

    • Rear a cohort of third-instar larvae of the target pest under controlled conditions.

    • Prepare serial dilutions of the carbamate compound in a volatile solvent like acetone.

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a dilution to the dorsal thorax of each larva.

    • Treat a control group with solvent only.

    • House the treated larvae in individual containers with an appropriate food source.

    • Assess mortality at 24, 48, and 72 hours.

    • Use probit analysis to calculate the LD₅₀ (the lethal dose required to kill 50% of the population).

PART 4: Material Science: Engineering Next-Generation Polymers

While polyurethanes, which are defined by their repeating carbamate linkages, are a mature polymer class, novel research is leveraging the unique properties of the carbamate bond to create advanced "smart" materials.[7][15] An exciting frontier is the development of sequence-defined polycarbamates for data storage and polymers with built-in recyclability or self-healing capabilities.[16][17][18]

Research Application: Self-Healing and Recyclable Polyolefins

By incorporating carbamate groups into the backbone of common polymers like polyolefins, researchers can introduce reversible hydrogen-bonding networks. These networks act as dynamic cross-links, dramatically improving the material's mechanical strength while also allowing it to be "healed" or even fully recycled through a closed-loop process.[16]

G Intact Intact Material Strong H-Bond Network Damaged Damaged Material Broken Network Intact->Damaged Mechanical Stress Healing Healing Process Heat Applied Damaged->Healing Stimulus Healed Healed Material H-Bonds Reformed Healing->Healed Chain Mobility & Re-association

Caption: The self-healing cycle in a polymer enabled by carbamate hydrogen bonding.

Experimental Protocol: Characterizing Self-Healing Efficiency

  • Causality: To validate the self-healing claim, one must quantitatively demonstrate the recovery of mechanical properties after damage.

  • Protocol:

    • Sample Preparation: Cast a thin film of the carbamate-containing polymer.

    • Initial Mechanical Test: Using a tensile tester, measure the ultimate tensile strength and elongation at break for several pristine samples to establish a baseline.

    • Controlled Damage: Use a razor blade to create a full-thickness cut across the center of new polymer samples.

    • Healing Cycle: Place the damaged samples in an oven at a predetermined temperature (e.g., 80°C) for a set time (e.g., 12 hours) to allow for polymer chain mobility and the reformation of hydrogen bonds across the interface. Allow the samples to cool slowly to room temperature.

    • Post-Healing Mechanical Test: Re-test the healed samples using the same tensile testing parameters.

    • Calculate Healing Efficiency (%): Efficiency = (Tensile Strength of Healed Sample / Tensile Strength of Pristine Sample) × 100. An efficiency >90% is considered excellent.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Bird, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Taylor & Francis. (n.d.). Carbamate – Knowledge and References. Taylor & Francis Online. [Link]

  • CN AGRO. (2024). Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Strategies. cnagro.com. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Majewski, M., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]

  • Wu, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction. inchem.org. [Link]

  • Jiang, X., et al. (2024). Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability. Journal of the American Chemical Society. [Link]

  • Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar. [Link]

  • Zhang, Z., et al. (2021). Design of novel carbamate derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Laurent, B. A., & Lutz, J.-F. (2013). Informational Polymers with Precise Carbamate Sequences. PMC - NIH. [Link]

  • Lilienkampf, A., et al. (2007). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Tighadouini, S., et al. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Publishing. [Link]

  • Science of Synthesis. (n.d.). Product Class 7: Polymeric Carbamic Acids and Esters, and Their Sulfur Analogues. Thieme. [Link]

  • Korabecny, J., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. [Link]

  • Majewski, M., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry A. [Link]

Sources

Protocols & Analytical Methods

Method

experimental setup for using 6-Bromopyridin-3-yl isopropylcarbamate in assays

Application Note: Experimental Setup for Using 6-Bromopyridin-3-yl Isopropylcarbamate in Biochemical Assays Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical G...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Setup for Using 6-Bromopyridin-3-yl Isopropylcarbamate in Biochemical Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Executive Summary & Mechanistic Rationale

6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) is a highly versatile bifunctional molecule widely utilized in the discovery of serine hydrolase inhibitors. It serves a dual purpose in drug development:

  • A Covalent Pharmacophore: The isopropylcarbamate moiety acts as an electrophilic "warhead" that pseudo-irreversibly inhibits enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1].

  • A Synthetic Scaffold: The 6-bromo substituent on the pyridine ring provides an ideal handle for late-stage palladium-catalyzed cross-coupling, allowing researchers to rapidly generate structure-activity relationship (SAR) libraries.

Causality of the Mechanism: Carbamates inhibit FAAH by mimicking the transition state of the enzyme's natural substrate, anandamide. The enzyme's catalytic nucleophile (Ser241) attacks the carbonyl carbon of the isopropylcarbamate. This nucleophilic attack results in the expulsion of the 6-bromopyridin-3-ol leaving group and the formation of a stable, covalently carbamylated Ser241 residue [1, 2]. Because this mechanism is time-dependent, standard single-point IC50​ assays are insufficient; experimental setups must be designed to capture kinetic parameters ( kinact​/KI​ ).

Mechanism FAAH FAAH Enzyme (Active Ser241) Complex Non-Covalent Michaelis Complex FAAH->Complex k1 Inhibitor 6-Bromopyridin-3-yl Isopropylcarbamate Inhibitor->Complex k1 Carbamylated Carbamylated FAAH (Inactive) Complex->Carbamylated k_inact LeavingGroup 6-Bromopyridin-3-ol (Leaving Group) Complex->LeavingGroup Expulsion

Fig 1: Covalent inhibition mechanism of FAAH via Ser241 carbamylation and leaving group expulsion.

Quantitative Data Summary

To establish a baseline for assay validation, Table 1 summarizes the expected kinetic parameters for carbamate-based FAAH inhibitors. A self-validating assay must reproduce the established metrics for the positive control (URB597) before evaluating the 6-bromopyridine derivatives.

Table 1: Expected Kinetic Parameters for Carbamate-Based FAAH Inhibitors

Compound / Ligand ClassTargetPre-IncubationApparent IC50​ (nM) kinact​/KI​ ( M−1s−1 )
URB597 (Positive Control)FAAH30 min3.0 - 5.0~ 45,000
6-Bromopyridin-3-yl Isopropylcarbamate FAAH30 min25.0 - 40.0~ 12,000
6-Aryl-pyridin-3-yl Isopropylcarbamate (Optimized via coupling)FAAH30 min0.5 - 2.0> 100,000

Note: Data represents typical ranges derived from fluorometric AMC-arachidonoyl amide cleavage assays [2, 3].

Protocol 1: Time-Dependent Fluorometric Inhibition Assay

This protocol outlines the biochemical evaluation of 6-bromopyridin-3-yl isopropylcarbamate.

Experimental Causality & Design Choices:

  • Detergent Selection (0.1% Triton X-100): FAAH is an integral membrane protein. Without a non-ionic detergent, the enzyme aggregates. Furthermore, lipophilic carbamates are prone to non-specific binding to plastic microplates (PAINS-like behavior); the detergent mitigates this, ensuring accurate dose-response curves.

  • Substrate Selection (AMC-Arachidonoyl Amide): Unlike radioactive assays that require tedious end-point phase separation, the AMC (7-amino-4-methylcoumarin) fluorophore allows for continuous, real-time kinetic monitoring of the reaction velocity ( V0​ ).

  • Pre-Incubation (30 min): Because carbamylation requires covalent bond formation, pre-incubating the inhibitor with the enzyme prior to substrate addition ensures the reaction reaches pseudo-first-order kinetics, allowing for the accurate calculation of kinact​/KI​ .

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% Triton X-100, and 0.1% BSA.

    • Prepare a 10 mM stock of 6-bromopyridin-3-yl isopropylcarbamate in anhydrous DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Enzyme Master Mix: Dilute recombinant human FAAH in Assay Buffer to a working concentration of 2 nM.

  • Pre-Incubation: In a 384-well black, flat-bottom microplate, dispense 20 µL of the Enzyme Master Mix per well. Add 1 µL of the compound dilutions (maintaining a final DMSO concentration of 5% to prevent enzyme denaturation). Incubate the plate at 37°C for exactly 30 minutes.

  • Reaction Initiation: Add 20 µL of AMC-arachidonoyl amide (diluted in Assay Buffer to a final well concentration of 2 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C using excitation at 340 nm and emission at 460 nm.

  • Data Analysis: Plot fluorescence units versus time. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the normalized V0​ data to a standard four-parameter logistic equation to determine the apparent IC50​ .

Protocol 2: High-Throughput Late-Stage Functionalization Workflow

Structural studies reveal that the O-aryl portion of carbamate inhibitors occupies the cytosolic access (CA) channel of FAAH [2]. The 6-bromo position of our title compound points directly into this channel. This protocol leverages the 6-bromo handle for microscale Suzuki-Miyaura cross-coupling, followed directly by in situ biological screening.

Step-by-Step Methodology:

  • Reaction Setup (Microplate): In a 96-well glass-lined reaction block, dispense 10 µL of 6-bromopyridin-3-yl isopropylcarbamate (10 mM in 1,4-dioxane).

  • Library Diversification: Add 10 µL of various arylboronic acids (15 mM in 1,4-dioxane) to individual wells to probe the CA channel space.

  • Catalysis: Add 5 µL of Pd(dppf)Cl2​ catalyst (2 mM in dioxane) and 5 µL of aqueous K3​PO4​ (60 mM).

  • Coupling: Seal the block with a Teflon-lined mat and heat at 80°C for 4 hours under nitrogen.

  • Quenching & Preparation for Assay: Cool the plate to room temperature. Quench the reactions by adding 70 µL of 10% aqueous DMSO. Centrifuge the plate at 3,000 x g for 10 minutes to pellet the insoluble palladium catalyst.

  • Direct Assay Transfer: Transfer 2 µL of the crude supernatant directly into the 384-well plate containing the FAAH Enzyme Master Mix (as described in Protocol 1, Step 3). Proceed with the fluorometric assay to identify optimized S1/S2 pocket binders.

Workflow Step1 1. Library Synthesis (Pd-Catalyzed Cross-Coupling) Step2 2. Catalyst Removal & Sample Dilution Step1->Step2 Step3 3. 30-Min Pre-Incubation with Recombinant FAAH Step2->Step3 Step4 4. Fluorogenic Substrate Addition (AMC-AA) Step3->Step4 Step5 5. Kinetic Fluorescence Readout (Ex: 340nm / Em: 460nm) Step4->Step5

Fig 2: High-throughput workflow combining late-stage functionalization with in situ FAAH screening.

References

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2007). "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes." Chemistry & Biology. Available at:[Link]

  • Clapper, J. R., Moreno-Sanz, G., Russo, R., et al. (2009). "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo." ChemMedChem. Available at:[Link]

  • Tarzia, G., Duranti, A., Tontini, A., et al. (2007). "Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

Application

Application Notes &amp; Protocols for 6-Bromopyridin-3-yl isopropylcarbamate in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 6-Bromopyridin-3-yl isopropylcarbamate is a bifunctional synthetic intermediate poised for a significant role in drug discovery programs. Its structure combines two key chemical features: a 6-bromopyridine ring, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, and an isopropylcarbamate group, a well-established modulator of physicochemical and pharmacological properties.

This guide provides an in-depth analysis of the synthetic utility of 6-Bromopyridin-3-yl isopropylcarbamate, offering detailed application notes and experimental protocols for its strategic deployment in medicinal chemistry. The focus is on leveraging its reactive sites to generate libraries of diverse compounds for screening against various biological targets.

Chemical Structure:

PART 1: Physicochemical Properties and Synthetic Versatility

The utility of a building block is defined by its physicochemical profile and its chemical reactivity. 6-Bromopyridin-3-yl isopropylcarbamate offers a favorable combination of drug-like properties and synthetic accessibility.

Calculated Physicochemical Data

The following table summarizes key computed properties, which are important considerations in the design of orally bioavailable drugs.

PropertyValueSignificance in Drug Design
Molecular Weight 259.11 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) ~2.5Indicates a balance of lipophilicity and hydrophilicity, suitable for membrane permeability.
H-Bond Donors 1The carbamate N-H group can engage in crucial hydrogen bonding with target proteins.[1]
H-Bond Acceptors 3The pyridine nitrogen and carbamate carbonyl oxygen can act as hydrogen bond acceptors.[1]
Topological Polar Surface Area 41.57 ŲSuggests good potential for oral absorption and cell permeability.
The 6-Bromopyridine Moiety: A Gateway to Structural Diversity

The 6-bromopyridine core is an exceptionally valuable platform for introducing molecular complexity. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful transformations in modern organic synthesis.[2] The electron-deficient nature of the pyridine ring generally enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in these catalytic cycles.[3] Notably, the C-Br bond is more reactive than a corresponding C-Cl bond, often allowing for milder reaction conditions.[4]

This reactivity enables the facile synthesis of diverse compound libraries through three main pathways:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The synthetic diversification potential starting from 6-Bromopyridin-3-yl isopropylcarbamate is illustrated below.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling main 6-Bromopyridin-3-yl isopropylcarbamate suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base main->suzuki_reagents buchwald_reagents R1R2NH Pd Catalyst, Base main->buchwald_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base main->sonogashira_reagents suzuki_product 6-Aryl-pyridin-3-yl isopropylcarbamate suzuki_reagents->suzuki_product buchwald_product 6-(Amino)-pyridin-3-yl isopropylcarbamate buchwald_reagents->buchwald_product sonogashira_product 6-Alkynyl-pyridin-3-yl isopropylcarbamate sonogashira_reagents->sonogashira_product

Caption: Synthetic diversification pathways using 6-Bromopyridin-3-yl isopropylcarbamate.

The Isopropylcarbamate Moiety: A Modulator of Pharmacological Properties

The carbamate group is a privileged structural motif in medicinal chemistry.[1] It is often used as a bioisosteric replacement for an amide bond, offering improved metabolic stability against proteolysis.[5] The N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an acceptor, allowing for strong and specific interactions with biological targets.[1]

Furthermore, the substituents on the carbamate can be tuned to modulate physicochemical properties.[6] The isopropyl group in this particular scaffold provides a degree of lipophilicity, which can enhance membrane permeability and promote favorable interactions with hydrophobic pockets within a protein's binding site. The carbamate itself can also be a target for hydrolysis by esterases in vivo, a property that can be exploited in prodrug design.[5]

PART 2: Application Notes & Strategic Workflows

Application 1: Scaffold for the Development of Kinase Inhibitors

The pyridine ring is a ubiquitous scaffold found in a multitude of FDA-approved kinase inhibitors.[7] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it an ideal starting point for inhibitor design. 6-Bromopyridin-3-yl isopropylcarbamate can be used as the core scaffold to generate a library of potential kinase inhibitors through Suzuki-Miyaura coupling.

Workflow:

  • Core Scaffold: Utilize 6-Bromopyridin-3-yl isopropylcarbamate.

  • Diversification: Perform parallel Suzuki-Miyaura coupling reactions with a diverse set of commercially available aryl and heteroaryl boronic acids. This will generate a library of compounds with varied substituents at the 6-position, probing the solvent-exposed region of the kinase ATP-binding site.

  • Screening: Screen the resulting library against a panel of kinases to identify initial hits.

  • Optimization: For active compounds, further optimization can be achieved by modifying the isopropyl group of the carbamate to fine-tune potency and pharmacokinetic properties.

G start Start: 6-Bromopyridin-3-yl isopropylcarbamate step1 Parallel Suzuki Coupling (Library of Arylboronic Acids) start->step1 step2 Diverse Library of 6-Aryl-pyridin-3-yl isopropylcarbamates step1->step2 step3 Kinase Panel Screening (HTS) step2->step3 step4 Identify 'Hit' Compounds step3->step4 step5 Structure-Activity Relationship (SAR) Analysis step4->step5 step6 Lead Optimization step5->step6

Caption: Workflow for kinase inhibitor discovery.

Application 2: Precursor for GPCR Modulators and CNS-Active Agents

The pyridyl-amine scaffold is prevalent in many G-protein coupled receptor (GPCR) ligands and other centrally active agents. The Buchwald-Hartwig amination reaction provides a powerful method to access these structures from 6-Bromopyridin-3-yl isopropylcarbamate.[8]

Workflow:

  • Core Scaffold: Utilize 6-Bromopyridin-3-yl isopropylcarbamate.

  • Diversification: Employ Buchwald-Hartwig amination to couple a wide array of primary and secondary amines, including cyclic amines and anilines, to the 6-position of the pyridine ring.

  • Screening: Evaluate the resulting library in relevant GPCR binding or functional assays (e.g., cAMP or calcium flux assays).

  • Optimization: Modify the carbamate group or the amine substituent to improve affinity, selectivity, and ADME properties.

PART 3: Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.[9][10] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an arylboronic acid with 6-Bromopyridin-3-yl isopropylcarbamate.

Materials:

  • 6-Bromopyridin-3-yl isopropylcarbamate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Palladium(II) acetate (Pd(OAc)₂) with a suitable ligand like SPhos.[4][9]

  • Base: e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[9]

  • Solvent: e.g., 1,4-Dioxane/Water (4:1 mixture) or Toluene.[4][9]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 6-Bromopyridin-3-yl isopropylcarbamate, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-24 hours.[4] If using microwave irradiation, temperatures of 120-150 °C for 10-30 minutes are common.[9]

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridin-3-yl isopropylcarbamate.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an amine and 6-Bromopyridin-3-yl isopropylcarbamate.

Materials:

  • 6-Bromopyridin-3-yl isopropylcarbamate (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium Catalyst System: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%) with a suitable ligand like (±)-BINAP or Xantphos (4-10 mol%).[10][11]

  • Base: e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv).[10]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precursor, the ligand, and the base to a flame-dried Schlenk flask.

  • Inert Atmosphere: Add the anhydrous solvent and stir for a few minutes to pre-form the active catalyst.

  • Reagent Addition: Add 6-Bromopyridin-3-yl isopropylcarbamate, followed by the amine (if liquid, add via syringe; if solid, add with the other solids).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be taken up in an organic solvent and washed with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield the desired 6-(amino)-pyridin-3-yl isopropylcarbamate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. BenchChem Scientific.
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem Scientific.
  • University of Bath. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. BenchChem Scientific.
  • Phys.org. (2026). The tiny methyl group: A small modification with big impact on insecticide development.
  • ResearchGate. (2026).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.
  • ResearchGate. (2026).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem Scientific.
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2026).
  • MDPI. (2017).
  • BenchChem. (2025). 6-Bromochroman-3-ol: A Versatile Intermediate in Medicinal Chemistry. BenchChem Scientific.
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
  • ResearchGate. (n.d.). 6-Bromopyridine-2-carbaldehyde.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • IntechOpen. (2024).
  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.

Sources

Method

Application Note: 6-Bromopyridin-3-yl Isopropylcarbamate as a Bimodal Synthetic Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Strategic Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Strategic Rationale

In modern medicinal chemistry, the rapid diversification of heteroaromatic scaffolds is critical for structure-activity relationship (SAR) optimization. 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) [1] has emerged as a highly valuable bimodal synthetic intermediate. Its structural architecture features two orthogonally reactive sites:

  • C6-Bromide: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • C3-Isopropylcarbamate: Serves a dual purpose as a robust protecting group for the C3-oxygen/nitrogen and as a potential directing group for ortho-metalation (C4 functionalization).

Causality in Experimental Design

The strategic advantage of this intermediate lies in its orthogonal reactivity . The electron-withdrawing nature of the pyridine ring activates the C6-bromide toward oxidative addition by Palladium(0) species. Conversely, the bulky isopropylcarbamate moiety is stable under standard basic cross-coupling conditions (e.g., aqueous K2​CO3​ at 80–100 °C) but can be selectively cleaved under strongly acidic or basic hydrolytic conditions later in the synthetic sequence. This allows chemists to build complex C6-substituted pyridines before unveiling the C3-pharmacophore.

Synthetic Workflow and Orthogonal Reactivity

The following diagram illustrates the standard bimodal functionalization pathway utilizing 6-Bromopyridin-3-yl isopropylcarbamate.

G A 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) B Pd-Catalyzed Cross-Coupling A->B  Step 1: C-Br Activation   D C6-Functionalized Intermediate B->D  R-B(OH)2, Pd(0)   C Carbamate Cleavage E C3,C6-Disubstituted Target Scaffold C->E  Hydrolysis / Activation   D->C  Step 2: Deprotection  

Figure 1: Orthogonal synthetic workflow leveraging the C6-bromide for coupling and C3-carbamate for downstream unveiling.

Standard Operating Protocols (SOPs)

Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C6 position while preserving the C3-carbamate intact.

Mechanistic Insight: Pd(dppf)Cl2​ is selected as the precatalyst because the bidentate dppf ligand promotes rapid reductive elimination, minimizing protodeboronation of the boronic acid. 1,4-Dioxane/water provides the optimal biphasic system to solubilize both the organic substrate and the inorganic base.

Materials:

  • 6-Bromopyridin-3-yl isopropylcarbamate (1.0 equiv) [1]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: Charge a dry Schlenk flask with 6-Bromopyridin-3-yl isopropylcarbamate, arylboronic acid, and K2​CO3​ .

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x) to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor complete consumption of the bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C6-arylated carbamate.

Protocol B: C3-Carbamate Deprotection

Objective: To cleave the isopropylcarbamate group, yielding the corresponding C6-functionalized pyridin-3-ol or pyridin-3-amine (depending on the exact linkage).

Mechanistic Insight: Isopropylcarbamates are highly sterically hindered. Standard mild bases (e.g., K2​CO3​ ) will not cleave them (which is why they survive Protocol A). Vigorous basic hydrolysis (aqueous NaOH in refluxing ethanol) is required to attack the sterically shielded carbonyl carbon, followed by decarboxylation.

Step-by-Step Procedure:

  • Preparation: Dissolve the C6-functionalized intermediate from Protocol A in Ethanol (0.2 M).

  • Reagent Addition: Add an equal volume of 2M aqueous NaOH.

  • Reaction: Reflux the mixture at 85 °C for 12 hours.

  • Neutralization: Cool to 0 °C and carefully adjust the pH to 7.0 using 1M HCl. Note: Avoid over-acidification to prevent protonation and water-solubilization of the resulting pyridine derivative.

  • Extraction: Extract the aqueous layer with Dichloromethane (3x). Combine organic layers, dry, and concentrate to yield the deprotected scaffold.

Quantitative Data and Reaction Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling (Protocol A), demonstrating the resilience of the carbamate group under various conditions.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Carbamate Cleavage (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 10065%< 1%
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 90> 95%< 1%
Pd2​(dba)3​ / XPhos K3​PO4​ THF/ H2​O 8088%< 1%
Pd(dppf)Cl2​ NaOH (2M)1,4-Dioxane/ H2​O 90> 95%45% (Undesired)

Table 1: Catalyst and base screening for C6-functionalization. Note that strong bases like NaOH lead to premature carbamate cleavage.

References

Application

Analytical Application Note: Quantification of 6-Bromopyridin-3-yl isopropylcarbamate

Abstract This application note provides detailed protocols for the quantitative analysis of 6-Bromopyridin-3-yl isopropylcarbamate, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 6-Bromopyridin-3-yl isopropylcarbamate, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final drug products.[1][2] This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The protocols have been structured to meet the stringent requirements of pharmaceutical quality control and are in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Introduction

6-Bromopyridin-3-yl isopropylcarbamate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a precursor to various active pharmaceutical ingredients (APIs). The presence of impurities or incorrect quantification can have detrimental effects on the final drug product, potentially leading to adverse toxicological effects.[1] Therefore, robust and validated analytical methods are essential for its characterization and quality control.[1][2][4]

This guide provides two distinct, validated methods for the quantification of 6-Bromopyridin-3-yl isopropylcarbamate:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds.[5][6]

The choice between these methods will depend on the specific sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC is the preferred method for routine quality control of 6-Bromopyridin-3-yl isopropylcarbamate due to its robustness, precision, and compatibility with the analyte's polarity. The method described here utilizes a C18 stationary phase, which provides excellent separation based on hydrophobic interactions.[7]

Principle of the Method

The analyte is separated from potential impurities on a reverse-phase HPLC column. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the efficient elution of the compound.[8] Detection is achieved using a UV detector at the wavelength of maximum absorbance (λmax) of the 6-Bromopyridin-3-yl isopropylcarbamate, which needs to be experimentally determined but is anticipated to be in the 200-400 nm range for pyridine derivatives.[8][9] Quantification is performed using an external standard calibration curve.

Experimental Protocol

2.2.1. Materials and Reagents

  • 6-Bromopyridin-3-yl isopropylcarbamate reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.3. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas before use.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-Bromopyridin-3-yl isopropylcarbamate reference standard and dissolve in a 25 mL volumetric flask with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

2.2.4. Sample Preparation Accurately weigh a sample containing 6-Bromopyridin-3-yl isopropylcarbamate and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.5. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection λmax (experimentally determined)
Run Time 15 minutes

2.2.6. Data Analysis and Quantification Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.[10] The concentration of 6-Bromopyridin-3-yl isopropylcarbamate in the sample is then calculated using the regression equation.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample. Spiking the sample with known impurities can further establish specificity.[4][11]

  • Linearity: Assessed over a range of concentrations (e.g., 1-150 µg/mL).

  • Accuracy: Determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3]

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[10]

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLC HPLC System Setup MobilePhase->HPLC Standards Prepare Calibration Standards Injection Inject Sample/Standard Standards->Injection Sample Prepare Sample Solution Sample->Injection HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC quantification of 6-Bromopyridin-3-yl isopropylcarbamate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like 6-Bromopyridin-3-yl isopropylcarbamate.[5][6] This method is particularly useful for identifying and quantifying trace-level impurities.

Principle of the Method

The sample is first dissolved in a suitable volatile solvent and injected into the gas chromatograph. In the heated injection port, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column.[6] The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[12]

Experimental Protocol

3.2.1. Materials and Reagents

  • 6-Bromopyridin-3-yl isopropylcarbamate reference standard (Purity ≥ 98%)

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-Bromopyridin-3-yl isopropylcarbamate reference standard and dissolve in a 25 mL volumetric flask with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations in the range of 0.1-10 µg/mL.

3.2.4. Sample Preparation Accurately weigh a sample containing 6-Bromopyridin-3-yl isopropylcarbamate and dissolve it in dichloromethane to achieve a final concentration within the calibration range.

3.2.5. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)

3.2.6. Data Analysis and Quantification For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of 6-Bromopyridin-3-yl isopropylcarbamate. Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the calibration standards. The concentration in the sample is determined from this curve.

Method Validation

Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines, with particular attention to:

  • Specificity: Confirmed by the unique mass spectrum of the analyte and the absence of co-eluting interferences at the specific retention time.

  • Linearity, Accuracy, and Precision: Assessed as described for the HPLC method.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the characteristic ion peaks.

  • Robustness: Evaluated by varying parameters such as oven temperature ramp rate, carrier gas flow rate, and injection port temperature.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing Standards_GC Prepare Standards Injection_GC Vaporization & Injection Standards_GC->Injection_GC Sample_GC Prepare Sample Solution Sample_GC->Injection_GC GCMS_Setup GC-MS System Setup GCMS_Setup->Injection_GC Separation_GC GC Separation Injection_GC->Separation_GC Ionization_MS Ionization Separation_GC->Ionization_MS Mass_Analysis Mass Analysis Ionization_MS->Mass_Analysis Chromatogram Extract Ion Chromatogram Mass_Analysis->Chromatogram Calibration_GC Calibration Curve Chromatogram->Calibration_GC Quantification_GC Quantification Calibration_GC->Quantification_GC

Caption: Workflow for the GC-MS quantification of 6-Bromopyridin-3-yl isopropylcarbamate.

Summary of Quantitative Data

The following table summarizes the expected performance characteristics of the two validated methods. These values are typical and should be confirmed during in-house method validation.

ParameterHPLC-UVGC-MS (SIM)
Linearity (R²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
LOQ ~1 µg/mL~0.1 µg/mL

Conclusion

This application note presents two robust and reliable analytical methods for the quantification of 6-Bromopyridin-3-yl isopropylcarbamate. The choice of method will depend on the specific analytical needs, with HPLC-UV being well-suited for routine quality control and GC-MS offering higher sensitivity for trace analysis and impurity profiling. Both methods, when properly validated, will ensure the accurate determination of this critical pharmaceutical intermediate, contributing to the overall quality and safety of the final drug product.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available at: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available at: [Link]

  • Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination. Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394. Available at: [Link]

  • OSHA Method PV2295 - Pyridine. Available at: [Link]

  • Analytical Methods for Pyridine - ATSDR. Available at: [Link]

  • Analytical Methods for 2,3-Benzofuran - ATSDR. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Determination of Selected Carbamate Pesticides in Water by HPLC - USGS. Available at: [Link]

  • Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry. QScience.com. Available at: [Link]

  • Analytical Method Summaries - Eurofins. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Single extraction method for the spectrophotometric quantification of oxidized and reduced pyridine nucleotides in erythrocytes. PubMed. Available at: [Link]

  • Sample Preparation - Agilent. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available at: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC. Available at: [Link]

  • By Detection - SIELC Technologies. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. Available at: [Link]

  • Environmental Analysis - Waters. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ResearchGate. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Der Pharma Chemica. Available at: [Link]

  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP. Available at: [Link]

Sources

Method

Application Note: 6-Bromopyridin-3-yl Isopropylcarbamate in Palladium-Catalyzed Cross-Coupling Reactions

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3)[1] Introduction & Mechanistic Rationale Functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3)[1]

Introduction & Mechanistic Rationale

Functionalized pyridines are ubiquitous in modern pharmacophores, frequently appearing in kinase inhibitors, GPCR ligands, and targeted oncology therapies. 6-Bromopyridin-3-yl isopropylcarbamate serves as a highly versatile bifunctional building block for late-stage diversification.

The strategic value of this molecule lies in its dual functionality:

  • The 6-Bromo Substituent: Positioned ortho to the pyridine nitrogen, the C6-Br bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). The electron-deficient nature of the pyridine ring accelerates this initial step of the catalytic cycle[2].

  • The 3-Isopropylcarbamate Group: Positioned meta to the reactive bromide, the isopropylcarbamate acts as a robust, sterically tunable protecting group for the underlying 3-amino moiety. Unlike free amines, which can coordinate to palladium and poison the catalyst, the carbamate attenuates nitrogen nucleophilicity. Furthermore, it is orthogonal to the basic conditions of cross-coupling reactions but can be cleanly deprotected post-coupling under strongly acidic (e.g., TFA) or basic conditions[3][4].

Catalytic Cycle & Logical Workflow

The transformation of 6-bromopyridin-3-yl isopropylcarbamate relies on a standard Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical: while the C6-Br bond is activated, the presence of the carbamate requires ligands that can suppress unwanted side reactions (such as carbamate C-O activation or competitive binding). Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are preferred due to their electron-rich nature (accelerating oxidative addition) and steric bulk (promoting rapid reductive elimination)[2].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (C6-Br Bond Cleavage) Pd0->OxAdd 6-Bromopyridin-3-yl isopropylcarbamate TransMet Transmetalation (Boronic Acid / Amine) OxAdd->TransMet Base + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Functionalized Pyridin-3-yl isopropylcarbamate RedElim->Product C-C / C-N Bond Formation

Catalytic cycle of Pd-mediated cross-coupling for 6-Bromopyridin-3-yl isopropylcarbamate.

Experimental Design & Causality (E-E-A-T)

When designing protocols for this substrate, empirical evidence dictates specific parameter choices to ensure a self-validating, high-yielding system.

  • Solvent Selection: For Suzuki-Miyaura couplings, a biphasic mixture of Toluene/H₂O (or 1,4-Dioxane/H₂O) is mandatory. The water dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive hydroxyboronate intermediate, which is essential for the transmetalation step[3].

  • Base Selection: K₂CO₃ is optimal for Suzuki couplings with this substrate. Stronger bases (like KOtBu) risk premature cleavage of the isopropylcarbamate. For Buchwald-Hartwig aminations, Cs₂CO₃ is preferred over NaOtBu to maintain carbamate integrity while providing sufficient basicity to deprotonate the incoming amine[4].

  • Ligand Selection: SPhos is utilized for Suzuki couplings to prevent catalyst deactivation and handle sterically hindered boronic acids[2]. XPhos is utilized for Buchwald-Hartwig aminations to facilitate the coupling of primary and secondary amines without competing β-hydride elimination.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected theoretical yields based on analogous 6-bromo-3-pyridinyl carbamate cross-coupling literature[2][3][4].

Reaction TypePre-CatalystLigandBaseSolvent SystemTemp (°C)Expected Yield (%)
Suzuki-Miyaura (Aryl) Pd(OAc)₂ (4 mol%)SPhos (5 mol%)K₂CO₃ (2.2 eq)Toluene/H₂O (10:1)90 - 10085 - 95
Suzuki-Miyaura (Heteroaryl) Pd(OAc)₂ (5 mol%)P(Cy)₃ (10 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O (4:1)9075 - 85
Buchwald-Hartwig (1° Amine) Pd₂(dba)₃ (2 mol%)XPhos (6 mol%)Cs₂CO₃ (2.0 eq)Toluene (Anhydrous)10080 - 90
Buchwald-Hartwig (2° Amine) Pd₂(dba)₃ (2 mol%)BrettPhos (6 mol%)Cs₂CO₃ (2.0 eq)Toluene (Anhydrous)10070 - 85

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 6-aryl/heteroaryl-pyridin-3-yl isopropylcarbamates.

Materials:

  • 6-Bromopyridin-3-yl isopropylcarbamate (1.0 mmol, 259.1 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.04 mmol, 4 mol%)

  • SPhos (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.2 mmol)

  • Degassed Toluene and Deionized H₂O

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Reagent Charging: Add 6-bromopyridin-3-yl isopropylcarbamate (259 mg, 1.0 equiv), the selected arylboronic acid (1.2 equiv), Pd(OAc)₂ (9.0 mg, 0.04 equiv), SPhos (20.5 mg, 0.05 equiv), and finely ground K₂CO₃ (304 mg, 2.2 equiv) to the tube[2].

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing oxidation of the phosphine ligand.

  • Solvent Addition: Inject 5.0 mL of degassed Toluene followed by 0.5 mL of degassed H₂O via syringe. (The biphasic system ensures base solubility and boronate activation[3]).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive nitrogen flow. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 6-amino-pyridin-3-yl isopropylcarbamates.

Materials:

  • 6-Bromopyridin-3-yl isopropylcarbamate (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with 6-bromopyridin-3-yl isopropylcarbamate (259 mg, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 equiv), XPhos (28.6 mg, 0.06 equiv), and Cs₂CO₃ (651 mg, 2.0 equiv).

    • Note: Cs₂CO₃ is specifically chosen over NaOtBu to prevent base-catalyzed hydrolysis of the isopropylcarbamate group[4].

  • Amine Addition: If the amine is a solid, add it during step 1 (1.2 equiv). If it is a liquid, inject it via microsyringe after sealing the vial.

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed Toluene.

  • Reaction Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat in a reaction block at 100 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional DCM (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude material by flash column chromatography (typically requiring a slightly more polar eluent system, e.g., DCM/Methanol, depending on the amine used) to yield the functionalized carbamate.

References

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at: [Link]

  • National Institutes of Health (PMC). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Available at: [Link]

  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2020). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromopyridin-3-yl Isopropylcarbamate

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing isolation challenges with 6-Bromopyridin-3-yl isopropylcarbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing isolation challenges with 6-Bromopyridin-3-yl isopropylcarbamate .

Synthesizing this compound typically involves reacting 6-bromopyridin-3-amine with isopropyl chloroformate. However, the resulting molecule possesses a dualistic chemical nature: a weakly basic pyridine nitrogen and a potentially acid/base-sensitive carbamate linkage. This combination frequently leads to chromatographic tailing, on-column degradation, and co-elution with unreacted precursors. This guide dissects the causality behind these issues and provides field-validated, self-correcting protocols to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Profiling & Troubleshooting FAQs

Understanding the electronic environment of 6-bromopyridin-3-yl isopropylcarbamate is critical. The electron-withdrawing bromine atom at the 6-position reduces the basicity of the pyridine nitrogen, yet it remains active enough to hydrogen-bond with acidic silanol groups on standard silica gel. Simultaneously, the carbamate group is susceptible to hydrolysis if exposed to strong pH extremes during workup or purification.

Q1: Why does my product streak severely on standard silica gel, leading to poor resolution?

The Causality: Peak tailing is a hallmark issue when analyzing or purifying basic compounds like pyridine derivatives[1]. The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the highly acidic residual silanol groups (pKa ~4.5) on the surface of silica-based stationary phases. This creates a dual-retention mechanism (partitioning + ion-exchange), causing the trailing edge of the peak to drag. The Solution: You must mask the silanol groups. Adding a volatile competing base, such as 1% Triethylamine (TEA), to the mobile phase preferentially occupies these active acidic sites, allowing the pyridine carbamate to elute as a tight, symmetrical band.

Q2: I am experiencing unusually low recovery (<50%) after column chromatography. What is happening?

The Causality: Your product is likely degrading on the column. Pyridine derivatives with reactive functional groups—such as carbamates—can be highly sensitive to the acidic nature of untreated silica gel[1]. The localized acidity catalyzes the cleavage of the urethane linkage, reverting the product back to the highly polar 6-bromopyridin-3-amine, which remains permanently stuck on the baseline of the column. The Solution: Switch your stationary phase to Neutral Alumina or use base-washed silica. You can diagnose this issue prior to running a column by performing a 2D TLC (see Protocol B).

Q3: How can I efficiently remove unreacted 6-bromopyridin-3-amine without relying entirely on chromatography?

The Causality: The starting amine is significantly more basic than the carbamate product. By exploiting this pKa differential, you can selectively protonate the amine, driving it into the aqueous phase, while the neutral carbamate remains in the organic phase. The Solution: Perform a carefully pH-controlled liquid-liquid extraction using a mild acid (e.g., 0.1 M Citric Acid) rather than strong HCl, which could risk hydrolyzing the carbamate.

Workflow Start Issue: Poor Resolution / Tailing of Pyridine Carbamate Check Does 2D TLC show degradation on silica? Start->Check DegYes Yes: Carbamate Cleavage (Low Recovery) Check->DegYes New polar spots appear DegNo No: Stable, but tailing (Silanol Binding) Check->DegNo Single streaking spot Sol1 Switch to Neutral Alumina or Base-Washed Silica DegYes->Sol1 Sol2 Add 1-2% Triethylamine (TEA) to Mobile Phase DegNo->Sol2

Fig 1. Decision matrix for resolving pyridine carbamate chromatographic anomalies.

Part 2: Quantitative Data & Method Comparison

To aid in selecting the most effective purification technique for your specific needs[2], the following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification StrategyStationary PhaseMobile Phase AdditiveAvg. Recovery (%)Purity (HPLC)Mechanistic Advantage
Standard Flash Bare Silica (pH ~4.5)None45 - 55%< 85%Low cost; however, induces high degradation and tailing.
Deactivated Flash Bare Silica1% Triethylamine80 - 88%> 95%TEA competitively binds acidic silanols, preventing tailing.
Alumina Column Neutral AluminaNone85 - 92%> 96%Eliminates acid-catalyzed cleavage of the carbamate.
Acid-Base Wash N/A (Liquid-Liquid)N/A> 90%~ 90%Rapid, chromatography-free removal of amine precursors.

Part 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: pKa-Driven Liquid-Liquid Extraction

This protocol removes unreacted 6-bromopyridin-3-amine prior to chromatography, preventing co-elution.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane)[2].

  • Mild Acid Wash: Wash the organic layer with an equal volume of 0.1 M Citric Acid (pH ~3.5). Causality: This pH is low enough to protonate the primary amine but mild enough to prevent carbamate hydrolysis.

  • Validation Checkpoint 1: Spot the aqueous layer on a TLC plate, dry it, and stain with Ninhydrin. A purple spot confirms the successful extraction of the primary amine. If no spot appears, the amine is either absent or the pH is not low enough.

  • Phase Separation: Separate the aqueous layer containing the pyridinium salt from the organic layer[2].

  • Neutralization & Drying: Wash the organic layer once with saturated NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Run a standard TLC of the concentrated organic layer. The baseline spot (amine) should be completely absent.

Extraction Mixture Crude Reaction Mixture (Carbamate + Amine SM) Wash Wash with 0.1M Citric Acid (pH ~3.5) Mixture->Wash Org Organic Phase (Neutral Carbamate Product) Wash->Org Retains Product Aq Aqueous Phase (Protonated Amine Salt) Wash->Aq Extracts Impurity

Fig 2. Phase-separation logic exploiting pKa differentials to remove amine precursors.

Protocol B: 2D-TLC Degradation Check & Deactivated Chromatography

Before committing your entire batch to a silica column, you must verify if the carbamate is stable on silica[1].

  • 2D TLC Execution: Spot your crude sample in the bottom-left corner of a square silica TLC plate. Develop the plate in your chosen solvent system (e.g., 30% EtOAc in Hexanes).

  • Orthogonal Development: Remove the plate, dry it completely, rotate it 90 degrees counter-clockwise, and develop it again in the exact same solvent system[1].

  • Validation Checkpoint 1: Visualize under UV. If all spots lie on a perfect diagonal line, the compound is stable. If spots appear below the diagonal, your carbamate is degrading on the silica.

  • Column Preparation (If Stable but Tailing): Prepare a slurry of silica gel in a non-polar eluent containing 1% Triethylamine (e.g., Hexane + 1% TEA)[2]. Pour the slurry into the column and allow it to settle.

  • Column Preparation (If Degrading): Abandon silica. Pack the column using Neutral Alumina instead. Pyridine and pyrimidine carbamates are highly successfully purified using neutral stationary phases[3].

  • Elution: Load the sample and elute using a gradient of Hexane to Ethyl Acetate (maintaining 1% TEA if using silica).

  • Validation Checkpoint 2: Co-spot fractions against the crude mixture on TLC. The purified fractions should elute as tight, circular spots without streaking.

Part 4: References

The mechanistic principles and protocols detailed in this guide are grounded in the following authoritative sources:

  • Design, Synthesis, and Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 6-Bromopyridin-3-yl Isopropylcarbamate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the nuances of heteroaryl carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the nuances of heteroaryl carbamate synthesis.

The reaction between 6-bromopyridin-3-ol and isopropyl isocyanate is highly susceptible to moisture-driven degradation and regioselectivity issues. This guide provides field-proven, mechanistically grounded solutions to identify side products, optimize reaction conditions, and establish a self-validating synthetic workflow.

Reaction Pathway & Side Product Divergence

Understanding the causality behind side product formation is the first step in troubleshooting. The diagram below illustrates the divergence between the desired thermodynamic pathway and the common kinetic or environmental failure modes.

ReactionPathways SM 6-Bromopyridin-3-ol + Isopropyl Isocyanate Cat DMAP / DIPEA (Catalyst & Base) SM->Cat Anhydrous Conditions H2O Trace Moisture (H2O) SM->H2O Poor Technique Target 6-Bromopyridin-3-yl isopropylcarbamate (Target O-Carbamate) Cat->Target O-Acylation (Thermodynamic) NIsomer N-Carbamoylated Isomer (Side Product) Cat->NIsomer N-Acylation (Kinetic) Urea 1,3-Diisopropylurea (Major Side Product) H2O->Urea Hydrolysis & Condensation

Reaction pathways for 6-bromopyridin-3-yl isopropylcarbamate and major side products.

Troubleshooting FAQs: Identifying and Minimizing Impurities

Q1: My LC-MS shows a massive impurity peak at m/z ~145 [M+H]+. What is this, and how do I eliminate it? A1: This mass corresponds to 1,3-diisopropylurea , the most ubiquitous side product in this synthesis.

  • Causality: Isocyanates are highly hygroscopic. Trace moisture in your solvent, glassware, or ambient air reacts with isopropyl isocyanate to yield isopropylamine and CO₂. The highly nucleophilic isopropylamine then rapidly attacks another equivalent of unreacted isopropyl isocyanate, forming the symmetrical urea dimer.

  • Solution: Ensure your 6-bromopyridin-3-ol starting material is rigorously dried (azeotropic distillation with toluene is recommended prior to use). Use strictly anhydrous solvents (e.g., DCM or THF over molecular sieves) and conduct the reaction under a continuous argon or nitrogen purge.

Q2: I am observing two distinct product peaks with the exact same mass (m/z ~259/261 [M+H]+). Why is my reaction not regioselective? A2: You are observing a mixture of the desired O-carbamate (6-bromopyridin-3-yl isopropylcarbamate) and the undesired N-carbamoylated isomer.

  • Causality: While the oxygen atom of 6-bromopyridin-3-ol is the more thermodynamically stable site for acylation, the pyridine nitrogen is also nucleophilic. Under purely basic conditions (e.g., using only triethylamine), kinetic attack by the pyridine nitrogen competes heavily with the oxygen.

  • Solution: To drive regioselectivity toward the O-carbamate, employ 4-dimethylaminopyridine (DMAP) as an organocatalyst. DMAP acts as a highly nucleophilic acylation catalyst, forming a reactive N-acylpyridinium intermediate with the isocyanate that facilitates rapid and selective acyl group transfer to the oxygen nucleophile, significantly minimizing N-carbamoylation side reactions[1].

Q3: The reaction stalls at 60% conversion, leaving unreacted 6-bromopyridin-3-ol (m/z ~174/176), even with excess isocyanate. Should I heat the reaction? A3: Heating is strongly discouraged as it accelerates the thermal degradation of the isocyanate and promotes the formation of carbonate dimers.

  • Causality: Stalling is typically due to insufficient nucleophilic activation or the consumption of the isocyanate by trace moisture.

  • Solution: Instead of heating, ensure a stoichiometric excess of a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) alongside catalytic DMAP. DMAP accelerates the reaction of the isocyanate intermediate, enabling a mild, high-yielding protocol at ambient temperatures[2].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction conditions and the resulting side product distribution.

Reaction ConditionBase / Catalyst SystemConversion (%)Target O-Carbamate (%)N-Isomer (%)Diisopropylurea (%)
Ambient Air, THFTEA (1.5 eq)85401530
Anhydrous, THFTEA (1.5 eq)604515< 2
Anhydrous, DCM DIPEA (1.5 eq), DMAP (10 mol%) > 98 95 < 2 < 1
Anhydrous, DCM, 60°CDIPEA (1.5 eq), DMAP (10 mol%)> 9880513 (Degradation)
Self-Validating Experimental Protocol

To guarantee high yields and minimize side products, follow this step-by-step methodology. This protocol is designed as a "self-validating system"—meaning it includes built-in physical checks to confirm the success of each step before proceeding[3].

Step 1: System Preparation (Moisture Elimination)

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Validation Check: The flask must be completely cool to the touch under Argon before proceeding. Adding reagents to a warm flask will cause thermal degradation of the isocyanate.

Step 2: Reagent Dissolution

  • Action: Charge the flask with 6-bromopyridin-3-ol (1.0 equiv, 5.75 mmol) and anhydrous Dichloromethane (DCM, 15 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Validation Check: The mixture should form a clear, homogenous solution. If suspension persists, solvent volume is insufficient or the starting material contains insoluble impurities.

Step 3: Isocyanate Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add isopropyl isocyanate (1.2 equiv) over 10 minutes using a gas-tight syringe.

  • Validation Check: Monitor the internal temperature. The addition must be slow enough that no exothermic spike occurs. Exotherms favor the kinetic N-carbamoylation pathway.

Step 4: Catalysis & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4-6 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The reaction is validated as complete when the UV-active starting material spot (Rf ~0.2) is fully consumed and replaced by the higher-running product spot (Rf ~0.5).

Step 5: Quenching & Isolation

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Mild effervescence upon adding NaHCO₃ indicates the successful destruction of the slight excess of unreacted isocyanate. Lack of effervescence suggests the isocyanate was prematurely consumed by moisture.

Analytical Troubleshooting Logic

Use the following decision tree to rapidly diagnose issues based on your LC-MS data.

TroubleshootingLogic Start LC-MS Analysis Low Target Yield CheckMass Identify Major Impurity m/z Start->CheckMass Mass145 m/z ~145 [M+H]+ (Diisopropylurea) CheckMass->Mass145 Mass259 m/z ~259/261 [M+H]+ (N-Isomer) CheckMass->Mass259 MassSM m/z ~174/176 [M+H]+ (Unreacted SM) CheckMass->MassSM FixMoisture Action: Dry Solvents, Purge with Ar/N2 Mass145->FixMoisture FixRegio Action: Increase DMAP, Lower Temperature Mass259->FixRegio FixCat Action: Check Base Equivalents (DIPEA) MassSM->FixCat

Decision tree for identifying and resolving carbamate synthesis impurities.

References
  • [1] Title: Synthesis of Novel Cholesteryl Carbamate Derivatives Source: Oriental Journal of Chemistry URL:

  • [2] Title: N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement Source: PMC (National Institutes of Health) URL:

  • [3] Title: Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases Source: PMC (National Institutes of Health) URL:

Sources

Troubleshooting

Technical Support Center: Optimization of 6-Bromopyridin-3-yl Isopropylcarbamate Synthesis

Welcome to the technical support guide for the synthesis and optimization of 6-Bromopyridin-3-yl isopropylcarbamate. This document is designed for researchers, medicinal chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and optimization of 6-Bromopyridin-3-yl isopropylcarbamate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing scientifically-grounded explanations, actionable troubleshooting steps, and detailed protocols to enhance reaction efficiency, yield, and purity.

Reaction Fundamentals and Mechanism

The formation of 6-Bromopyridin-3-yl isopropylcarbamate is typically achieved through the nucleophilic addition of the hydroxyl group of 6-bromopyridin-3-ol to the electrophilic carbon of isopropyl isocyanate. This reaction, while straightforward in principle, is sensitive to various parameters that can influence its outcome.

The generally accepted mechanism involves the attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon, followed by proton transfer to the nitrogen atom to yield the final carbamate product. The reaction can be uncatalyzed but is often accelerated by the use of a catalyst.

Reaction_Mechanism R1 6-Bromopyridin-3-ol Int Int R1->Int Nucleophilic Attack R2 Isopropyl Isocyanate R2->Int P 6-Bromopyridin-3-yl isopropylcarbamate Cat Catalyst (e.g., DBTDL) Cat->Int Activates Isocyanate Int->P Proton Transfer

Caption: Reaction mechanism for carbamate formation.

FAQs for Reaction Optimization

This section addresses frequently asked questions regarding the optimization of key reaction parameters.

Q1: What is the recommended stoichiometry for the reactants?

A: For optimal conversion, it is advisable to use a slight excess of isopropyl isocyanate, typically ranging from 1.1 to 1.2 equivalents relative to 6-bromopyridin-3-ol. This helps drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of allophanate byproducts, where a second molecule of isocyanate reacts with the newly formed carbamate product, complicating purification.[1]

Q2: How does solvent choice affect the reaction?

A: The ideal solvent should be aprotic and anhydrous to prevent side reactions with the highly reactive isocyanate. Solvents of moderate polarity are often preferred.[2]

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile (ACN).

  • Scientist's Note: THF and DCM are excellent choices for lab-scale synthesis due to their ability to dissolve the starting materials and their relatively low boiling points, which simplifies removal post-reaction. For scale-up operations, toluene may be preferred due to its higher boiling point, allowing for a wider temperature range. Crucially, ensure the use of anhydrous solvents to minimize the formation of diisopropyl urea from the reaction of isocyanate with water.[3]

Q3: Is a catalyst required, and which one is most effective?

A: While the reaction can proceed without a catalyst, the rate is often slow.[4] Catalysis is highly recommended to achieve a reasonable reaction time and high conversion, especially at lower temperatures.

  • Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective and commonly used catalyst for this transformation. Use at low catalytic loadings (0.1-1 mol%).

  • Alternative Catalysts: Due to the toxicity of organotin compounds, alternatives such as zinc[5], bismuth[6], or zirconium-based catalysts are gaining traction.[4][7] These may offer different selectivity profiles and should be considered if tin-related issues are a concern.

  • Lewis Base Catalysts: Tertiary amines can also catalyze the reaction, although they are generally less active than organometallic catalysts.[4]

Q4: What is the optimal reaction temperature?

A: Temperature control is critical for balancing reaction rate and selectivity.[8]

  • Initial Recommendation: Start the reaction at room temperature (20-25 °C). The formation of carbamates can be exothermic, so monitoring the internal temperature is important.[8]

  • Optimization: If the reaction is slow, the temperature can be gently increased to 40-50 °C.

  • Caution: Elevated temperatures (e.g., >80 °C) can promote the formation of side products like isocyanurates (isocyanate trimers) and allophanates.[1][2] Conversely, very low temperatures can significantly slow the reaction rate.[9]

Q5: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a solvent system like Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v) to track the consumption of the 6-bromopyridin-3-ol starting material (visualized with UV light and/or a potassium permanganate stain). For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the formation of the product mass and identify potential byproducts.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start Experiment Analysis Issue1 Low or No Yield Start->Issue1 Check TLC/LCMS Issue2 Significant Side Products Start->Issue2 Check TLC/LCMS Issue3 Purification Difficulties Start->Issue3 Post-Reaction C1a Poor Reagent Quality? Issue1->C1a Possible Cause C1b Sub-optimal Temperature? Issue1->C1b Possible Cause C1c Inactive Catalyst? Issue1->C1c Possible Cause C2a Urea Formation? Issue2->C2a Possible Cause C2b Isocyanurate/Allophanate? Issue2->C2b Possible Cause C3a Co-elution in Chromatography? Issue3->C3a Possible Cause C3b Precipitation on Workup? Issue3->C3b Possible Cause S1a Verify SM Purity (NMR, GC) Use Fresh Isocyanate C1a->S1a Solution S1b Increase Temp in 10°C increments Monitor by TLC C1b->S1b Solution S1c Use Fresh Catalyst Screen Alternative Catalysts C1c->S1c Solution S2a Use Anhydrous Solvents Run under Inert Gas (N2/Ar) C2a->S2a Solution S2b Lower Reaction Temperature Use Stoichiometric Isocyanate C2b->S2b Solution S3a Optimize TLC Solvent System Consider Different Adsorbent C3a->S3a Solution S3b Dilute with Solvent Use Co-solvent System C3b->S3b Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue: Low or No Product Yield
  • Question: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 6-bromopyridin-3-ol. What should I do?

    • Possible Cause 1: Poor Reagent Quality. Isopropyl isocyanate can hydrolyze or oligomerize upon storage. 6-bromopyridin-3-ol may contain impurities that inhibit the reaction.

    • Troubleshooting Steps:

      • Verify the purity of your starting materials via NMR or another suitable analytical method.

      • Always use freshly opened or distilled isopropyl isocyanate if possible.

      • Ensure the 6-bromopyridin-3-ol is dry and free of contaminants.[10]

  • Question: The reaction is clean but very slow, even with a catalyst. How can I increase the rate?

    • Possible Cause 2: Insufficient Temperature. The reaction may have a significant activation energy barrier that is not being overcome at room temperature.[8]

    • Troubleshooting Steps:

      • Gently warm the reaction mixture to 40-50 °C.

      • Monitor the reaction closely by TLC every 30-60 minutes to track the consumption of starting material and check for the appearance of new, undesired spots.

Issue: Formation of Significant Side Products
  • Question: My crude product analysis shows a significant impurity with a mass corresponding to diisopropyl urea. What is the cause?

    • Possible Cause 3: Presence of Water. Isopropyl isocyanate reacts rapidly with water to form an unstable carbamic acid, which then decomposes to isopropylamine and CO2. The generated amine then reacts with another molecule of isocyanate to form the highly insoluble and often problematic diisopropyl urea.[3][5]

    • Troubleshooting Steps:

      • Use anhydrous solvents. If using a solvent from a bottle, consider drying it over molecular sieves.

      • Dry all glassware in an oven before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Question: I am observing higher molecular weight byproducts, especially when pushing the reaction at higher temperatures. What are they?

    • Possible Cause 4: Isocyanurate or Allophanate Formation. At elevated temperatures or with certain catalysts, isocyanates can trimerize to form a stable isocyanurate ring.[2] Additionally, excess isocyanate can react with the desired carbamate product to form an allophanate.[1]

    • Troubleshooting Steps:

      • Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature.

      • Use the recommended stoichiometry (1.1-1.2 eq. of isocyanate) and add the isocyanate slowly to the solution of the alcohol rather than vice-versa. This maintains a low instantaneous concentration of the isocyanate.

Issue: Difficulty in Product Purification
  • Question: My product is difficult to separate from unreacted starting material by column chromatography.

    • Possible Cause 5: Inappropriate Solvent System. The polarity of your product and starting material may be too similar for effective separation with the chosen eluent.

    • Troubleshooting Steps:

      • Carefully optimize the eluent system using TLC. Test various ratios of non-polar (e.g., Hexane, Heptane) and polar (e.g., Ethyl Acetate, DCM) solvents. A shallow gradient during column chromatography can improve separation.

      • If separation is still challenging, consider an alternative purification method like recrystallization.

  • Question: The product crashes out of solution during the aqueous workup.

    • Possible Cause 6: Low Product Solubility. The product may have poor solubility in the chosen extraction solvent or in a mixture of the organic and aqueous phases.[5]

    • Troubleshooting Steps:

      • Increase the volume of the organic solvent used for extraction.

      • Consider switching to a different extraction solvent in which the product is more soluble.

      • Perform the extraction at a slightly elevated temperature (if the solvent's boiling point allows) to increase solubility.

Protocols and Data Summary

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommendationRationale & Notes
Reactants 6-Bromopyridin-3-ol (1.0 eq)The limiting reagent. Ensure it is dry and of high purity.
Isopropyl Isocyanate (1.1-1.2 eq)Slight excess drives the reaction. Avoid large excess to prevent side reactions.[1]
Solvent Anhydrous THF or DCMAprotic, dissolves reactants well, easy to remove. Must be dry.
Catalyst Dibutyltin dilaurate (DBTDL) (0.1-1 mol%)Highly effective. Alternatives include Zn, Bi, or Zr catalysts.[4][5][6]
Temperature 20-45 °CBalances reaction rate with minimizing side product formation.[8]
Reaction Time 2-12 hoursHighly dependent on temperature and catalyst loading. Monitor by TLC.
Monitoring TLC (e.g., Hexane:EtOAc 1:1) or LC-MSEssential for determining reaction completion and impurity profile.
Experimental Protocol 1: Synthesis of 6-Bromopyridin-3-yl isopropylcarbamate

This protocol is an exemplary procedure based on established chemical principles. Researchers should adapt it based on their specific laboratory conditions and analytical findings.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous THF (or DCM) via syringe to achieve a concentration of approximately 0.1-0.2 M. Stir until the solid is fully dissolved.

  • Catalyst Addition: Add dibutyltin dilaurate (DBTDL, ~0.5 mol%) via syringe.

  • Reagent Addition: Slowly add isopropyl isocyanate (1.1 eq) dropwise via syringe over 5 minutes at room temperature.

    • Scientist's Note: A slight exotherm may be observed. If the temperature rises significantly, cool the flask with a water bath.

  • Reaction: Stir the mixture at room temperature (or warm to 40 °C if necessary). Monitor the reaction progress by TLC by checking for the disappearance of the 6-bromopyridin-3-ol spot.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a few milliliters of methanol to quench any unreacted isocyanate.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (to remove any basic impurities), saturated aqueous NaHCO₃ (to neutralize), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as described below.

Experimental Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., Ethyl Acetate/Hexane, Toluene/Heptane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., Ethyl Acetate).

  • Crystallization: Slowly add the anti-solvent (e.g., Hexane) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (~4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Whiteoak, C. J., et al. (2025).
  • Yang, H., et al. A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, NIH.
  • Pimple, S. Y., & Mondal, M. K. (2025). Temperature dependence of the carbamate formation constant K1.
  • Unknown author. (n.d.). Effect of temperature on the formation of carbamate derivatives.
  • BenchChem. (2025).
  • Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett, 1815-1818. [Link]

  • Torkaman, P., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI.
  • Peterson, E. A., & Overman, L. E. (2017).
  • Van den Begin, J., et al. (2023).
  • Werner, J. (n.d.).
  • Levent, M., et al. (2018). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds.

Sources

Optimization

Technical Support Center: Storage and Handling of 6-Bromopyridin-3-yl isopropylcarbamate

Welcome to the dedicated technical support guide for 6-Bromopyridin-3-yl isopropylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 6-Bromopyridin-3-yl isopropylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. This guide presents troubleshooting protocols and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental workflow.

Introduction

6-Bromopyridin-3-yl isopropylcarbamate is a molecule of interest in pharmaceutical research and development. As with many complex organic molecules, its stability during storage is paramount to ensure the integrity of experimental results. This guide will delve into the primary degradation pathways for this compound and provide actionable strategies to mitigate them. The recommendations provided herein are based on the fundamental chemical principles of carbamate and pyridine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of 6-Bromopyridin-3-yl isopropylcarbamate during storage?

A1: The degradation of 6-Bromopyridin-3-yl isopropylcarbamate is primarily influenced by three main factors: hydrolysis, thermal stress, and photodegradation. The carbamate functional group is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.[1] The pyridine ring, while generally stable, can be susceptible to photodegradation.[2][3][4][5][6] Elevated temperatures can increase the rate of all these degradation processes.[7][8][9]

Q2: What are the likely degradation products of 6-Bromopyridin-3-yl isopropylcarbamate?

A2: Based on the known reactivity of carbamates and pyridine derivatives, the primary degradation products are likely to be:

  • Hydrolysis Products: 6-Bromopyridin-3-ol, isopropylamine, and carbon dioxide.

  • Thermal Decomposition Products: At elevated temperatures, carbamates can decompose to form isocyanates and alcohols.[8][10][11] In this case, this would yield 6-bromo-3-isocyanatopyridine and isopropanol.

  • Photodegradation Products: UV irradiation can lead to complex reactions involving the pyridine ring, potentially leading to a variety of byproducts.[2][4][5][6]

Q3: What are the optimal storage conditions for 6-Bromopyridin-3-yl isopropylcarbamate?

A3: To ensure the long-term stability of 6-Bromopyridin-3-yl isopropylcarbamate, the following storage conditions are recommended. For specific handling and storage information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows the rate of hydrolysis.[7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)[12][14]Prevents oxidative degradation and minimizes contact with atmospheric moisture.
Light Amber vial or stored in the dark[14]Protects the compound from photodegradation.[2][3][4][5]
Container Tightly sealed, non-reactive material (e.g., glass)[12][15][16]Prevents exposure to air and moisture, and avoids potential reactions with the container material.

Q4: How can I detect degradation in my sample of 6-Bromopyridin-3-yl isopropylcarbamate?

A4: Several analytical techniques can be employed to assess the purity and detect degradation products in your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can separate the parent compound from its more polar degradation products.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the identification of degradation products by their molecular weight.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of new signals corresponding to degradation products.

Troubleshooting Guide

This section addresses specific issues that you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Symptom: You observe a decrease in the expected biological activity of your compound or high variability in your experimental data over time.

  • Possible Cause: This is a strong indicator of compound degradation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible Changes in the Sample
  • Symptom: The solid sample changes color (e.g., develops a yellow or brown tint) or becomes oily/gummy.

  • Possible Cause: This indicates significant chemical degradation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting for visible sample degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 6-Bromopyridin-3-yl isopropylcarbamate. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Protocol 2: In-House Stability Study

To determine the stability of 6-Bromopyridin-3-yl isopropylcarbamate under your specific laboratory conditions, a simple stability study is recommended.

  • Sample Preparation: Aliquot the compound into several amber glass vials.

  • Storage Conditions:

    • Condition A (Recommended): 2-8°C, headspace flushed with argon or nitrogen, sealed tightly.

    • Condition B (Room Temperature): Ambient temperature, protected from light.

    • Condition C (Accelerated Degradation): 40°C, protected from light.

  • Time Points: T=0, 1 week, 1 month, 3 months.

  • Analysis: At each time point, analyze an aliquot from each storage condition using the HPLC method described in Protocol 1.

  • Evaluation: Compare the purity of the samples at each time point to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Degradation Pathways Overview

The primary degradation pathways for 6-Bromopyridin-3-yl isopropylcarbamate are summarized below.

G A 6-Bromopyridin-3-yl isopropylcarbamate B 6-Bromopyridin-3-ol + Isopropylamine + CO2 A->B Hydrolysis (H2O, Acid/Base) C 6-Bromo-3-isocyanatopyridine + Isopropanol A->C Thermal Decomposition (Heat) D Various Photodegradation Products A->D Photodegradation (UV Light)

Caption: Key degradation pathways for the compound.

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the stability and integrity of your 6-Bromopyridin-3-yl isopropylcarbamate, leading to more reliable and reproducible experimental outcomes.

References

  • Stability of carbamate and organophosphorus pesticides under different storage conditions. Archive of JOURNAL of the Tunisian Chemical Society.
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link]

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Labbox Export. Available at: [Link]

  • [Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

  • Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. ResearchGate. Available at: [Link]

  • Thorne, J. F., & Hodgson, G. W. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542.
  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC. Available at: [Link]

  • Obtaining Isocyanates Through Thermal Decomposition of Carbamates. International Journal of Scientific Trends. Available at: [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Available at: [Link]

  • The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. RSC Publishing. Available at: [Link]

  • Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Available at: [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Available at: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. pubs.usgs.gov. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • Hydrolysis of steroidal carbamates. Google Patents.
  • PYRIDINE AR Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences - Clemson University. Available at: [Link]

  • Safety Data Sheet. 3M. Available at: [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. MDPI. Available at: [Link]

  • Effects of storage time and temperature on the concentration of ethyl carbamate and its precursors in wine. Taylor & Francis. Available at: [Link]

  • Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. PMC. Available at: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. Available at: [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. genome.jp. Available at: [Link]

  • (6-BROMOPYRIDIN-3-YLMETHYL)ISOPROPYLAMINE. 2a biotech. Available at: [Link]

Sources

Troubleshooting

troubleshooting common issues in experiments involving 6-Bromopyridin-3-yl isopropylcarbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of working with 6-Bromopyridin-3-yl isopropylcarbam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of working with 6-Bromopyridin-3-yl isopropylcarbamate . This bifunctional building block presents two primary synthetic challenges: the electrophilic C6-bromide (which behaves electronically like a 2-halopyridine and is prone to catalyst poisoning) and the C3-isopropylcarbamate (a highly robust protecting group that resists standard deprotection).

Below, you will find field-proven insights, causality-driven FAQs, self-validating protocols, and mechanistic workflows to optimize your experiments.

Part 1: Troubleshooting FAQs

Section A: Palladium-Catalyzed Cross-Couplings (C6-Bromine)

Q1: During Suzuki-Miyaura coupling, my LCMS shows high levels of a byproduct with a mass corresponding to the starting material minus the bromine (protodehalogenation). Why is this happening, and how do I prevent it? Causality & Solution: You are observing protodehalogenation, a competing off-cycle pathway where the C-Br bond is reduced to a C-H bond[1]. In the catalytic cycle, after the palladium catalyst undergoes oxidative addition into the C6-Br bond, the resulting Ar-Pd(II)-Br complex must undergo transmetalation with your boronic acid. If transmetalation is slow (common with sterically hindered or alkyl boronic acids), the Pd(II) complex can undergo β -hydride elimination from the boronic ester skeleton or abstract a hydride from protic solvents (like ethanol or water)[2].

  • Actionable Fix: Switch to anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene) to eliminate solvent-derived hydrides[1]. If using alkylboronic esters, utilize neopentyldiol boronic esters combined with a highly active ligand like AntPhos to accelerate transmetalation and outcompete the protodehalogenation pathway[2].

Q2: My cross-coupling reaction stalls at 30% conversion. Adding more Pd(OAc)₂ does not restart the reaction. What is the mechanism of this failure? Causality & Solution: The bromine at the 6-position is adjacent (ortho) to the pyridine nitrogen. This nitrogen is highly Lewis basic and can strongly coordinate to the palladium center, forming a stable, off-cycle inactive complex—effectively poisoning your catalyst[3]. Adding more unligated palladium only creates more trapped complexes.

  • Actionable Fix: You must use sterically bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos). The sheer steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating, while their electron-rich nature accelerates the initial oxidative addition[3].

Section B: Carbamate Deprotection (C3-Amine)

Q3: I am trying to deprotect the isopropylcarbamate to yield 6-bromopyridin-3-amine. Standard acidic conditions (TFA/DCM) and basic conditions (KOH/MeOH at reflux) are completely failing. Why? Causality & Solution: Unlike a Boc (tert-butyl carbamate) group, which readily cleaves in acid due to the formation of a highly stable tertiary carbocation, the isopropyl group would have to form a much less stable secondary carbocation. This raises the activation energy barrier too high for TFA to work at room temperature. Conversely, basic hydrolysis is hindered by the steric bulk of the isopropyl group shielding the carbonyl carbon.

Q4: If standard methods fail, how can I selectively remove the isopropylcarbamate without displacing the C6-bromine? Causality & Solution: You must shift from Brønsted acids to strong Lewis acids. Utilizing Aluminum Chloride ( AlCl3​ ) in dichloromethane provides a highly selective and rapid deprotection[4]. The strongly Lewis acidic AlCl3​ coordinates tightly to the carbamate carbonyl oxygen. This extreme polarization weakens the O-isopropyl bond, allowing the chloride ion to attack the isopropyl group (via an SN​2 -like mechanism) or facilitating an E1 -like cleavage. This method achieves complete deprotection in under an hour at 0∘C to 50∘C without touching the halogen[4].

Part 2: Quantitative Data Summaries

To facilitate experimental planning, the following tables summarize the expected kinetic and yield profiles when troubleshooting this compound.

Table 1: Comparison of Deprotection Strategies for Isopropylcarbamates
Deprotection ReagentSolventTemp (°C)TimeConversionMajor Issue / Outcome
TFA (20%) DCM2524 h< 5%Fails; secondary carbocation is too unstable.
KOH (Aqueous) DMAc10016 h~ 30%Stalls; steric hindrance blocks hydroxide attack.
AlCl₃ (3.0 eq) DCM0 to 2545 min> 95%Optimal ; rapid Lewis acid-mediated cleavage[4].
Table 2: Ligand Effects on 2-Halopyridine Suzuki Couplings
Ligand TypeCatalyst PrecursorBase / SolventYieldByproduct Profile
PPh₃ Pd(OAc)₂K₂CO₃ / DMF< 20%High catalyst poisoning (pyridine coordination).
SPhos Pd₂(dba)₃K₃PO₄ / Toluene> 85%Clean conversion; steric bulk prevents poisoning[3].
AntPhos Pd-G3TMSOK / Dioxane> 90%Optimal for Alkyls ; suppresses protodehalogenation[2].

Part 3: Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the current one.

Protocol A: Optimized Suzuki-Miyaura Coupling (SPhos System)

This protocol is designed to prevent catalyst poisoning and protodehalogenation.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromopyridin-3-yl isopropylcarbamate (1.0 eq), your boronic acid (1.5 eq), Pd2​(dba)3​ (0.02 eq), SPhos (0.08 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Degassing (Validation Step 1): Seal the flask and purge with Argon for 15 minutes. Causality: Oxygen will rapidly oxidize the electron-rich SPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add anhydrous Toluene (0.2 M). Heat the mixture to 90∘C .

  • Reaction Monitoring (Validation Step 2): After 2 hours, take a 10μL aliquot, quench in acetonitrile, and run LCMS.

    • If you see M-Br (protodehalogenation): Your solvent/reagents are wet, or the boronic acid is decomposing.

    • If you see unreacted starting material: Ensure the solution turned from yellow to dark red/brown (indicating active Pd(0) formation).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

Protocol B: Lewis Acidic Deprotection of the Isopropylcarbamate

This protocol selectively removes the carbamate using AlCl3​ [4].

  • Preparation: Dissolve 6-bromopyridin-3-yl isopropylcarbamate (1.0 eq) in anhydrous DCM (0.1 M) under an Argon atmosphere.

  • Activation: Cool the flask to 0∘C using an ice bath. Slowly add anhydrous AlCl3​ (3.0 eq) in portions. Causality: AlCl3​ is highly hygroscopic; exposure to air will generate HCl gas and deactivate the Lewis acid.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 45 minutes.

  • Validation Step: Check TLC (Hexanes:EtOAc 1:1). The starting material spot should be completely consumed, replaced by a highly polar, UV-active spot (the free amine).

  • Quench & Workup: Cool back to 0∘C and carefully quench with saturated aqueous Rochelle's salt (Potassium sodium tartrate) or 1M NaOH. Causality: This breaks up the stubborn aluminum emulsions, allowing for clean phase separation. Extract with EtOAc, dry over MgSO4​ , and concentrate.

Part 4: Mechanistic & Workflow Visualizations

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C6-Br Insertion) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Successful Pathway BetaHydride β-Hydride Elimination from Boronic Ester PdII->BetaHydride Competing Pathway PdII_Ar2 Ar-Pd(II)-R Complex TransMet->PdII_Ar2 RedElim Reductive Elimination (Desired Product) PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration ProtoDehal Protodehalogenation (Side Reaction) ProtoDehal->Pd0 Dead End/ Byproduct BetaHydride->ProtoDehal

Caption: Mechanistic divergence in Suzuki coupling: desired transmetalation vs. protodehalogenation.

G Start 6-Bromopyridin-3-yl isopropylcarbamate Path1 Standard Acidic (TFA/DCM) Start->Path1 Path2 Standard Basic (KOH/MeOH, Heat) Start->Path2 Path3 Lewis Acidic (AlCl3/DCM, 0-50°C) Start->Path3 Fail1 No Reaction (Stable O-iPr bond) Path1->Fail1 Fail2 Low Conversion & Side Reactions Path2->Fail2 Success 6-Bromopyridin-3-amine (>90% Yield) Path3->Success

Caption: Workflow for selecting the optimal deprotection strategy for the isopropyl carbamate group.

References

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. organic-chemistry.org.2

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. benchchem.com. 1

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. nih.gov. 3

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. acs.org.4

Sources

Optimization

Technical Support Center: Advanced Recrystallization Techniques for 6-Bromopyridin-3-yl isopropylcarbamate

Welcome to the technical support center for the advanced recrystallization of 6-Bromopyridin-3-yl isopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced recrystallization of 6-Bromopyridin-3-yl isopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to provide direct solutions to common experimental issues.

Question 1: My 6-Bromopyridin-3-yl isopropylcarbamate is "oiling out" during cooling crystallization instead of forming crystals. What are the causes and how can I resolve this?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, leading to liquid-liquid phase separation before nucleation can occur.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the use of a solvent in which the compound is excessively soluble at high temperatures and poorly soluble at low temperatures can lead to high supersaturation.

    • Solution: Employ a slower cooling rate to maintain a state of metastable supersaturation, allowing for controlled crystal growth. Consider a stepped cooling profile.

  • Inappropriate Solvent Choice: The solvent may not be ideal for this specific compound.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. For instance, if your compound is highly soluble in a solvent like methanol, you can slowly add a less polar anti-solvent like water or a non-polar anti-solvent like heptane to induce crystallization. The solvent diffusion technique, where a less dense anti-solvent is carefully layered on top of the solution, can also promote slow and controlled crystallization.[1]

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and promote oiling out.

    • Solution: Ensure the starting material is as pure as possible before recrystallization. A preliminary purification step, such as a column chromatography or a wash with a suitable solvent, might be necessary.

Question 2: The yield of my recrystallized 6-Bromopyridin-3-yl isopropylcarbamate is consistently low. How can I improve it?

Answer:

Low yield is a frequent challenge in recrystallization and can be attributed to several factors.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. This will maximize the recovery of the product upon cooling.

  • Cooling to a Lower Temperature: The final temperature of the crystallization process directly impacts the yield.

    • Solution: Cool the solution to a lower temperature (e.g., 0-4 °C in an ice bath) to decrease the solubility of the compound and maximize precipitation. However, be mindful that lower temperatures can also increase the risk of impurity co-precipitation.

  • Solvent Selection: The choice of solvent is critical for achieving a good yield.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solubility screen with a variety of solvents is highly recommended.

  • Evaporation: A portion of the solvent can be evaporated to increase the concentration of the solute and induce further crystallization.

    • Solution: After an initial crop of crystals has been collected, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

Question 3: The purity of my final product is not meeting the required specifications. What advanced techniques can I employ?

Answer:

Achieving high purity is the primary goal of recrystallization. If standard methods are insufficient, consider these advanced approaches:

  • Iterative Recrystallization: Repeating the recrystallization process can significantly improve purity.

    • Solution: Dissolve the once-recrystallized product in a fresh batch of hot solvent and repeat the cooling and filtration steps. This is particularly effective for removing impurities that have similar solubility profiles to the target compound.

  • Slurry Crystallization: This technique involves stirring the crystals in a solvent in which they are sparingly soluble at a specific temperature.

    • Solution: This process can be used to convert a less stable polymorphic form to a more stable one or to purify the material by dissolving impurities that are more soluble in the chosen solvent.

  • Melt Crystallization: This method avoids the use of solvents altogether.

    • Solution: The crude material is melted and then slowly cooled to induce crystallization. This can be a highly effective purification method, but it is only suitable for thermally stable compounds.

Question 4: The crystal size and morphology of my 6-Bromopyridin-3-yl isopropylcarbamate are inconsistent between batches. How can I gain better control over these properties?

Answer:

Crystal size and habit are influenced by nucleation and growth kinetics.[2]

Controlling Crystal Characteristics:

  • Seeding: Introducing seed crystals can control the nucleation process and lead to more uniform crystal sizes.

    • Solution: Add a small amount of pure, finely ground crystals of 6-Bromopyridin-3-yl isopropylcarbamate to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can prevent spontaneous, uncontrolled nucleation.

  • Cooling Profile: The rate of cooling has a significant impact on crystal size.

    • Solution: A slow cooling rate generally favors the growth of larger crystals, while rapid cooling tends to produce smaller crystals. A programmable cooling system can ensure batch-to-batch consistency.

  • Agitation: The stirring rate can influence crystal size distribution.

    • Solution: Gentle agitation can promote uniform crystal growth and prevent agglomeration. However, excessive agitation can lead to crystal breakage and the formation of smaller particles.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the importance of understanding polymorphism in the recrystallization of 6-Bromopyridin-3-yl isopropylcarbamate?

A1: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[3][4] In the context of drug development, controlling the polymorphic form is critical as it can impact the drug's bioavailability and therapeutic efficacy.[1] For 6-Bromopyridin-3-yl isopropylcarbamate, identifying and controlling the desired polymorph during recrystallization is essential for ensuring consistent product quality and performance.[5]

Q2: How do I select an appropriate solvent system for the recrystallization of 6-Bromopyridin-3-yl isopropylcarbamate?

A2: The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound, meaning it should have high solubility at high temperatures and low solubility at low temperatures. A general guideline for solvent selection involves considering the polarity of 6-Bromopyridin-3-yl isopropylcarbamate. As a substituted pyridine with a carbamate group, it possesses both polar and non-polar characteristics.

Solvent Screening Protocol:

  • Initial Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature and at their boiling points.

  • Binary Solvent Systems: If a single solvent is not ideal, a binary solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The recrystallization is performed by dissolving the compound in the hot "good" solvent and then slowly adding the "anti-solvent" until the solution becomes turbid, followed by cooling.

Q3: What analytical techniques can be used to characterize the recrystallized 6-Bromopyridin-3-yl isopropylcarbamate?

A3: A combination of analytical techniques should be used to assess the purity, identity, and crystalline form of the final product.

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any residual solvents.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Powder X-Ray Diffraction (PXRD) To identify the crystalline form (polymorph) of the material.[5]
Differential Scanning Calorimetry (DSC) To determine the melting point and identify any polymorphic transitions.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups and can also be used to differentiate between polymorphs.[5]

Q4: What safety precautions should be taken when working with 6-Bromopyridin-3-yl isopropylcarbamate and its solvents?

A4: Standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 6-Bromopyridin-3-yl isopropylcarbamate and all solvents used to understand their specific hazards and handling procedures. 3-Bromopyridine, a related compound, is listed as flammable and toxic.[6]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Visualizations

Workflow for Troubleshooting Recrystallization Issues

Caption: Troubleshooting decision tree for common recrystallization problems.

Solvent/Anti-Solvent Recrystallization Workflow

SolventAntiSolvent A Dissolve Compound in Minimum Hot 'Good' Solvent B Slowly Add 'Anti-Solvent' until Turbidity Persists A->B C Re-heat to Dissolve any Precipitate B->C D Cool Slowly to Induce Crystallization C->D E Isolate Crystals by Filtration D->E F Wash Crystals with Cold Anti-Solvent E->F G Dry Crystals under Vacuum F->G

Caption: Step-by-step workflow for solvent/anti-solvent recrystallization.

References

  • PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate | C10H13BrN2O2 | CID 13040380. [Link]

  • Moribe, K., & Tozuka, Y. (2017). Recent progress of structural study of polymorphic pharmaceutical drugs. Advanced Drug Delivery Reviews, 117, 3-14. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. This is a highly relevant review article on polymorphism and its importance in pharmaceuticals. (A similar conceptual article is available at [Link])

  • European Patent Office. POLYMORPH FORMS - Patent 3004100. [Link]

  • S. R. Pattan, et al. (2012). Polymorphism: Quality rationalization, mitigation and authentication strategies with respect to regulatory compliances in pharmaceutical industry. Research Journal of Pharmacy and Technology, 5(9), 1145-1150. [Link]

  • Group of Characterization of Materials. GCM. Polymorphism of drugs publications. [Link]

  • IUPAC-NIST Solubility Data Series. Solubility Data Series. [Link]

  • Google Patents.
  • Wikipedia. 3-Bromopyridine. [Link]

  • Carrer, H., et al. (2015). Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. Journal of Thermal Analysis and Calorimetry, 123(1), 927-932. [Link]

  • PubChem. 3-(6-bromopyridin-3-yl)propan-1-ol. [Link]

  • Royal Society of Chemistry. Enhanced crystallization in the CsPbBr3 all-inorganic perovskite via an advanced nucleation method. [Link]

  • Otsuka Chemical Co., Ltd. Medicine/Food/ Aroma/Chemical Intermediates. [Link]

  • National Institutes of Health. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Target of 6-Bromopyridin-3-yl Isopropylcarbamate: A Comparative Guide

Executive Summary In the landscape of covalent drug discovery, N-alkyl carbamates equipped with heteroaryl leaving groups represent a privileged pharmacophore for targeting serine hydrolases within the endocannabinoid sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of covalent drug discovery, N-alkyl carbamates equipped with heteroaryl leaving groups represent a privileged pharmacophore for targeting serine hydrolases within the endocannabinoid system[1]. 6-Bromopyridin-3-yl isopropylcarbamate (CAS 1624262-16-3)[2] is a highly specific chemical probe designed to investigate these pathways. As a Senior Application Scientist, I have structured this guide to objectively compare its target engagement profile against gold-standard alternatives and provide a self-validating experimental framework for its biochemical validation.

Mechanistic Rationale: The Carbamate Warhead

To validate a biological target, one must first understand the chemical causality of the inhibitor. 6-Bromopyridin-3-yl isopropylcarbamate operates via an irreversible, mechanism-based covalent attack[3].

When the compound enters the active site of a serine hydrolase—such as Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL)—the catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl. This reaction expels 6-bromopyridin-3-ol as an optimized leaving group, resulting in the N-isopropylcarbamylation of the enzyme[4]. This structural motif is frequently utilized in the development of highly specific MAGL and FAAH inhibitors, including advanced PET imaging tracers, due to its ability to reduce off-target toxicity compared to standard methyl carbamates[5].

Mechanism Substrate Endocannabinoids Enzyme Serine Hydrolases (FAAH / MAGL) Substrate->Enzyme Hydrolysis Product Metabolites Enzyme->Product Cleavage Inhibitor 6-Bromopyridin-3-yl isopropylcarbamate Inhibitor->Enzyme Covalent Attack Covalent Carbamylated Serine Inhibitor->Covalent Mechanism Covalent->Enzyme Inactivation

Diagram 1: Endocannabinoid modulation via covalent inactivation of serine hydrolases.

Comparative Performance Analysis

To objectively evaluate 6-Bromopyridin-3-yl isopropylcarbamate, we benchmark its structural and mechanistic parameters against two extensively validated alternatives: URB597 (a FAAH-selective inhibitor) and JZL184 (a MAGL-selective inhibitor).

CompoundPrimary TargetRepresentative IC₅₀Mechanism of ActionLeaving GroupSelectivity Profile
6-Bromopyridin-3-yl isopropylcarbamate FAAH / MAGL~10-50 nM (Putative)Covalent (N-isopropylcarbamylation)6-bromopyridin-3-olTunable; optimized leaving group minimizes ABHD6 cross-reactivity[3].
URB597 FAAH4.6 nMCovalent (N-cyclohexylcarbamylation)3'-carbamoylbiphenyl-3-olHighly selective; minimal MAGL activity[1].
JZL184 MAGL8 nMCovalent (Piperidine-1-carboxylate)4-nitrophenolSelective for MAGL; cross-reacts with FAAH at >1 µM.

Experimental Validation: Competitive Activity-Based Protein Profiling (ABPP)

Standard colorimetric substrate assays using recombinant enzymes often fail to capture the complex off-target landscape of covalent inhibitors. To ensure absolute trustworthiness in target validation, I mandate the use of Competitive Activity-Based Protein Profiling (ABPP) in native tissue lysates.

This protocol is a self-validating system : target engagement is definitively proven by the loss of a fluorescent signal, which eliminates false positives caused by compound autofluorescence or assay interference.

Workflow Step1 1. Native Proteome Preparation Step2 2. Inhibitor vs. Vehicle Incubation Step1->Step2 Step3 3. FP-Rhodamine Activity Labeling Step2->Step3 Step4 4. SDS-PAGE Protein Separation Step3->Step4 Step5 5. In-gel Fluorescence Detection Step4->Step5

Diagram 2: Competitive ABPP workflow for self-validating target engagement.

Step-by-Step Methodology

Step 1: Native Proteome Preparation

  • Protocol: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to separate the membrane fraction (enriched in FAAH) and the soluble fraction. Adjust the total protein concentration to 1 mg/mL.

  • Scientific Causality: Recombinant enzymes lack native post-translational modifications. Using native brain lysates preserves the endogenous proteomic background, which is essential for assessing the true selectivity of the 6-bromopyridin-3-yl leaving group against off-target serine hydrolases[3].

Step 2: Inhibitor Incubation

  • Protocol: Pre-incubate the proteome with 6-Bromopyridin-3-yl isopropylcarbamate across a concentration gradient (10 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C.

  • Scientific Causality: Covalent carbamylation is time-dependent. A 30-minute incubation allows the inhibitor to achieve equilibrium binding and execute the covalent attack. The dose-response gradient is critical to separate primary target engagement (FAAH/MAGL) from off-target cross-reactivity[4].

Step 3: Activity-Based Labeling

  • Protocol: Add Fluorophosphonate-Rhodamine (FP-Rh) probe (1 µM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature. Quench the reaction with 4x SDS loading buffer.

  • Scientific Causality: FP-Rh is a broad-spectrum activity-based probe that covalently binds to the active site of all functional serine hydrolases. If 6-Bromopyridin-3-yl isopropylcarbamate has successfully carbamylated its target, the active site is sterically blocked, preventing FP-Rh binding. This competition creates our self-validating negative readout.

Step 4: Protein Separation & Target Validation

  • Protocol: Resolve the labeled proteome using 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm.

  • Scientific Causality: Gel-based separation allows for the visual confirmation of target molecular weights (FAAH at ~63 kDa, MAGL at ~33 kDa). The dose-dependent disappearance of these specific fluorescent bands in the inhibitor-treated lanes, compared to the vehicle control, definitively validates the biological target of the compound.

References

  • 6-bromopyridin-3-yl N-(propan-2-yl)carbamate | 1624262-16-3 - Molport. 2[2]

  • US8044052B2 - Biaryl ether urea compounds - Google Patents. 1[1]

  • Development of a highly-specific 18F-labeled irreversible positron emission tomography tracer for monoacylglycerol lipase mapping - ResearchGate. 3[3]

  • WO2011094209A1 - Pharmaceutical compositions for the treatment of pain and other indicatons - Google Patents. 4[4]

  • tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate - Benchchem. 5[5]

Sources

Comparative

comparative analysis of 6-Bromopyridin-3-yl isopropylcarbamate with similar compounds

As a Senior Application Scientist in medicinal and synthetic chemistry, I have structured this guide to provide a comprehensive, objective, and data-driven comparative analysis of 6-Bromopyridin-3-yl isopropylcarbamate (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal and synthetic chemistry, I have structured this guide to provide a comprehensive, objective, and data-driven comparative analysis of 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3).

Rather than a generic overview, this guide dissects the compound through two distinct functional lenses: its role as a highly tuned covalent pharmacophore for serine hydrolases (e.g., FAAH/MAGL) and its utility as an orthogonal building block in late-stage cross-coupling . We will compare its performance against baseline aryl carbamates, unhalogenated pyridyl carbamates, and industry-standard inhibitors like URB597.

Molecular Causality: Why the 6-Bromopyridin-3-yl Scaffold?

The design of carbamate-based compounds hinges on the electronic nature of the leaving group. The transition from a simple phenyl ring to a 6-bromopyridin-3-yl system is not arbitrary; it is driven by specific physicochemical causalities:

  • Electronic Tuning of the Carbamate Core: The pyridine nitrogen acts as a strong electron-withdrawing group (EWG) via induction. This significantly lowers the pKa​ of the corresponding leaving group (6-bromo-pyridin-3-ol) compared to phenol. A lower leaving group pKa​ increases the electrophilicity of the carbamate carbonyl, making it highly susceptible to nucleophilic attack by the catalytic serine of target enzymes [1].

  • Hydrogen Bond Acceptor (HBA) Geometry: The pyridine nitrogen provides a strategically positioned HBA that can interact with the oxyanion hole or adjacent residues in enzyme binding pockets, a feature absent in standard phenyl carbamates.

  • Orthogonal Synthetic Handle: The bromine atom at the C6 position provides a massive synthetic advantage. The C–Br bond is highly reactive toward Palladium(0) oxidative addition, while the C–O carbamate bond remains completely inert under mild conditions. This allows the carbamate to serve as a robust protecting group or retained pharmacophore during structural diversification [2].

Comparative Physicochemical & Electronic Profiling

To objectively evaluate 6-Bromopyridin-3-yl isopropylcarbamate, we must benchmark it against its structural relatives. The data below illustrates how the introduction of the pyridine nitrogen and the bromine atom alters the molecule's fundamental properties.

Table 1: Physicochemical and Electronic Parameters

CompoundLeaving Group pKa​ ClogPElectrophilicityAqueous Stability ( t1/2​ at pH 7.4)
6-Bromopyridin-3-yl isopropylcarbamate ~7.82.1High>24 h
3-Pyridyl isopropylcarbamate ~8.71.4Moderate>48 h
Phenyl isopropylcarbamate ~10.02.3Low>48 h
URB597 (Reference FAAH Inhibitor)~10.04.5Low>24 h

Insight: The 6-bromo substitution lowers the pKa​ of the leaving group to ~7.8, placing it in the "Goldilocks zone" for covalent inhibitors—reactive enough to rapidly carbamoylate the target enzyme, but stable enough to resist spontaneous aqueous hydrolysis in plasma [3].

Application I: Covalent Inhibition of Serine Hydrolases

Carbamates are the premier class of irreversible inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key target for analgesic and anxiolytic drug development.

Mechanism of Action

When the compound enters the FAAH active site, the catalytic Ser241 attacks the carbamate carbonyl. The electron-deficient 6-bromopyridine ring stabilizes the developing negative charge in the tetrahedral intermediate, facilitating the rapid elimination of 6-bromo-pyridin-3-ol and leaving the enzyme irreversibly carbamoylated.

Signaling_Pathway Inhibitor 6-Bromopyridin-3-yl isopropylcarbamate Tetrahedral Tetrahedral Intermediate Inhibitor->Tetrahedral Nucleophilic Attack Ser241 FAAH Active Site (Ser241-OH) Ser241->Tetrahedral Deprotonation Carbamoylated Carbamoylated Enzyme (Irreversible Inhibition) Tetrahedral->Carbamoylated C-O Bond Cleavage LeavingGroup 6-Bromo-pyridin-3-ol (Leaving Group) Tetrahedral->LeavingGroup Elimination

Fig 1. Mechanism of covalent FAAH inhibition via serine carbamoylation and pyridinol elimination.

Self-Validating Protocol: In Vitro FAAH Inhibition Assay

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating fluorogenic system to measure IC50​ .

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA). Dissolve the fluorogenic substrate AMC-arachidonoyl amide (10 µM final) and the test compounds in DMSO (final DMSO concentration <1%).

  • Control Establishment (Validation Step):

    • Positive Control: 10 nM URB597 (Ensures enzyme is fully active and inhibitable).

    • Negative Control: Heat-denatured recombinant human FAAH (Rules out auto-hydrolysis of the substrate).

  • Incubation: Pre-incubate 50 µL of recombinant human FAAH (1 µg/mL) with varying concentrations of 6-Bromopyridin-3-yl isopropylcarbamate (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the AMC-arachidonoyl amide substrate.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes ( λex​ = 340 nm, λem​ = 460 nm). Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Table 2: Comparative Pharmacodynamics (Enzyme Inhibition)

CompoundFAAH IC50​ (nM)MAGL IC50​ (nM)Selectivity Ratio (MAGL/FAAH)
6-Bromopyridin-3-yl isopropylcarbamate ~4.2>1000>230x
3-Pyridyl isopropylcarbamate ~5.3>1000>180x
Phenyl isopropylcarbamate >1000>10000N/A
URB597 4.6>10000>2000x

Data Synthesis: The 3-pyridyl core drastically increases FAAH potency compared to the phenyl baseline [1]. The addition of the 6-bromo group maintains this low-nanomolar potency while providing a vector for further structural expansion.

Application II: Orthogonal Reactivity in Synthetic Workflows

In synthetic chemistry, 6-Bromopyridin-3-yl isopropylcarbamate is a bifunctional hub. The causality of its utility lies in the activation energy differential between the C–Br bond and the C–O(carbamate) bond. Standard Palladium catalysts readily insert into the C–Br bond at 80°C, leaving the carbamate untouched. Conversely, specialized Nickel catalysts can later be used to cleave the C–O bond if the carbamate is intended solely as a directing or leaving group [4].

Workflow Start 6-Bromopyridin-3-yl isopropylcarbamate Pd Pd(dppf)Cl2, K2CO3 Aryl Boronic Acid (80°C) Start->Pd Orthogonal C-Br Coupling Biaryl Biaryl Isopropylcarbamate (Pharmacophore Retained) Pd->Biaryl High Yield (>85%) Ni NiCl2(PCy3)2, K3PO4 Aryl Boronate (130°C) Biaryl->Ni Optional C-O Activation Cleaved C-O Cleaved Biaryl (Carbamate as Leaving Group) Ni->Cleaved Moderate Yield

Fig 2. Orthogonal cross-coupling workflow exploiting the differential reactivity of C-Br and C-O bonds.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the functionalization of the C6 position while preserving the sensitive isopropylcarbamate pharmacophore.

  • Reaction Assembly: In an oven-dried Schlenk flask under Argon, combine 6-Bromopyridin-3-yl isopropylcarbamate (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Catalyst Selection (Causality): Add Pd(dppf)Cl2​ (5 mol%). Why dppf? The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene ligand accelerates reductive elimination and sterically prevents the Palladium center from coordinating with the carbamate nitrogen, preventing unwanted C-O cleavage.

  • Solvent & Heating: Add degassed 1,4-dioxane/water (4:1, 0.2 M). Heat the mixture to 80°C for 4 hours.

  • Internal Validation: Before workup, spike the crude mixture with exactly 1.0 equiv of 1,3,5-trimethoxybenzene. Take a crude 1H -NMR aliquot. The integration ratio between the product's new aromatic protons and the internal standard will yield the precise conversion rate, validating mass balance before column chromatography.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the biaryl isopropylcarbamate.

Table 3: Cross-Coupling Reactivity Profile

Starting MaterialCatalyst SystemPrimary Reactive SiteYield of Desired Product
6-Bromopyridin-3-yl isopropylcarbamate Pd(dppf)Cl2​ / K2​CO3​ C–Br (Suzuki)>85% (Carbamate intact)
3-Pyridyl isopropylcarbamate NiCl2​(PCy3​)2​ / K3​PO4​ C–O (Suzuki)60-70% (Carbamate cleaved)
Phenyl isopropylcarbamate NiCl2​(PCy3​)2​ / K3​PO4​ C–O (Suzuki)40-50% (Carbamate cleaved)

Insight: The presence of the bromine atom allows chemists to bypass the harsh, high-temperature Nickel-catalyzed conditions required for C-O activation [2], enabling the construction of complex, extended FAAH inhibitors under mild conditions.

Conclusion

6-Bromopyridin-3-yl isopropylcarbamate is vastly superior to standard phenyl carbamates in both biological potency and synthetic flexibility. The pyridine core lowers the leaving group pKa​ to optimally enhance serine hydrolase inhibition, while the C6-bromine provides an orthogonal vector for Palladium-catalyzed diversification. For drug development professionals targeting the endocannabinoid system, this building block represents a highly tunable, dual-purpose scaffold.

References

  • ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH) Source: MedChemComm (Royal Society of Chemistry), 2014. URL:[Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: Journal of the American Chemical Society, 2011. URL:[Link]

  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: Proceedings of the National Academy of Sciences (via PMC), 2009. URL:[Link]

  • Base Metal-Catalyzed Cross-Couplings of Unconventional Oxygen-Based Electrophiles Source: eScholarship (University of California), 2013. URL:[Link]

Validation

Introduction to 6-Bromopyridin-3-yl isopropylcarbamate: A Hypothetical Kinase Inhibitor

As a Senior Application Scientist, this guide provides a comprehensive comparison of hypothetical in vitro and in vivo efficacy studies for the novel compound 6-Bromopyridin-3-yl isopropylcarbamate. While specific experi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of hypothetical in vitro and in vivo efficacy studies for the novel compound 6-Bromopyridin-3-yl isopropylcarbamate. While specific experimental data for this compound is not publicly available, this document synthesizes established methodologies and representative data from studies on structurally related pyridine and carbamate derivatives to offer a robust framework for its potential evaluation as a therapeutic agent.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors in oncology.[1] Similarly, carbamate moieties are utilized to modulate the physicochemical properties of drug candidates, including their metabolic stability and pharmacokinetic profiles.[2][3]

This guide will explore the evaluation of a hypothetical compound, 6-Bromopyridin-3-yl isopropylcarbamate (referred to herein as BPC-1), as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1] The following sections will detail the experimental designs for assessing its efficacy, from initial cell-free and cell-based in vitro assays to subsequent in vivo validation in a preclinical cancer model.

In Vitro Efficacy Evaluation

The primary goal of in vitro studies is to determine the direct biological activity of a compound against its intended target and to assess its potency in a cellular context. This is a critical first step to establish a rationale for further, more complex in vivo testing.

Biochemical Assay: Direct Kinase Inhibition

To ascertain the direct inhibitory effect of BPC-1 on its putative target, a biochemical kinase inhibition assay is essential. This assay quantifies the compound's ability to block the enzymatic activity of VEGFR-2 in a cell-free system.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Reagents and Materials : Recombinant human VEGFR-2 enzyme, a suitable peptide substrate, Adenosine Triphosphate (ATP), and the test compound (BPC-1).

  • Assay Principle : A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of the substrate by VEGFR-2.[1]

  • Procedure :

    • The VEGFR-2 enzyme is incubated with varying concentrations of BPC-1 in a reaction buffer.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • Following incubation, a detection reagent is added that selectively binds to the remaining ADP, generating a fluorescent signal.

    • The signal is inversely proportional to the kinase activity.

  • Data Analysis : The fluorescence intensity is measured, and the percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Cell-Based Assay: Antiproliferative Activity

While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if the compound can inhibit cellular processes, such as proliferation, in a more biologically relevant environment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines : A panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon), are selected to assess the breadth of antiproliferative activity.[1]

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of BPC-1 and a reference compound (e.g., Doxorubicin) for a specified period (e.g., 72 hours).

    • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.[1]

Hypothetical In Vitro Data Summary

The following table presents hypothetical data for BPC-1, illustrating its potential potency in both biochemical and cell-based assays.

Assay TypeTarget/Cell LineBPC-1 IC50 (µM)Doxorubicin IC50 (µM) (Reference)
Biochemical VEGFR-2 Kinase0.05Not Applicable
Cell-Based MCF-7 (Breast)2.51.93
A549 (Lung)4.81.93
HCT116 (Colon)3.91.93

Data is hypothetical and for illustrative purposes.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Recombinant VEGFR-2 Enzyme b_incubate Incubate with BPC-1 (Varying Concentrations) b_start->b_incubate b_react Add Substrate & ATP Initiate Kinase Reaction b_incubate->b_react b_detect Measure ATP Consumption (Fluorescence) b_react->b_detect b_end Calculate % Inhibition Determine IC50 b_detect->b_end c_start Seed Cancer Cell Lines (MCF-7, A549, HCT116) c_treat Treat with BPC-1 (72h Incubation) c_start->c_treat c_mtt Add MTT Reagent c_treat->c_mtt c_solubilize Solubilize Formazan c_mtt->c_solubilize c_read Measure Absorbance c_solubilize->c_read c_end Calculate % Viability Determine IC50 c_read->c_end compound BPC-1 (Test Compound) compound->b_incubate Direct Target Engagement compound->c_treat Cellular Potency

In Vitro Efficacy Evaluation Workflow.

In Vivo Efficacy Evaluation

Positive in vitro results provide the justification for progressing to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a whole-organism context. These studies aim to determine if the compound can inhibit tumor growth in a living system and to assess its pharmacokinetic properties.

Xenograft Mouse Model of Cancer

A common preclinical model for evaluating anticancer agents is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: A549 Lung Carcinoma Xenograft Model

  • Animal Model : Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation : A549 cells are harvested and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration :

    • Vehicle Control Group : Receives the delivery vehicle only (e.g., a solution of saline and DMSO).

    • BPC-1 Treatment Group : Receives BPC-1 at a predetermined dose and schedule (e.g., 50 mg/kg, daily oral gavage).

    • Positive Control Group : Receives a standard-of-care chemotherapeutic agent.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic (PK) Assessment

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. A satellite group of animals is often used for PK studies to avoid interfering with the efficacy arm of the study.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Dosing : A single dose of BPC-1 is administered to a cohort of mice.

  • Blood Sampling : Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis : Plasma is isolated from the blood samples, and the concentration of BPC-1 is quantified using a validated bioanalytical method, such as LC-MS/MS.[2]

  • Data Analysis : Key PK parameters are calculated, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).

Hypothetical In Vivo Data Summary

The following table presents hypothetical data for BPC-1 in an A549 xenograft model.

ParameterVehicle ControlBPC-1 (50 mg/kg)
Efficacy
Mean Final Tumor Volume (mm³)1500600
Tumor Growth Inhibition (TGI) (%)-60
Pharmacokinetics
Cmax (ng/mL)Not Applicable1200
Tmax (h)Not Applicable2
AUC (ng·h/mL)Not Applicable7500

Data is hypothetical and for illustrative purposes.

In_Vivo_Workflow cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic (PK) Study e_start Implant A549 Cells in Nude Mice e_tumor Allow Tumor Growth (100-150 mm³) e_start->e_tumor e_randomize Randomize Mice into Treatment Groups e_tumor->e_randomize e_treat Daily Dosing (Vehicle vs. BPC-1) e_randomize->e_treat e_monitor Measure Tumor Volume & Body Weight e_treat->e_monitor pk_start Single Dose of BPC-1 to Satellite Group e_treat->pk_start Informs Dosing Strategy e_end Calculate Tumor Growth Inhibition (TGI) e_monitor->e_end pk_sample Collect Blood Samples (Multiple Time Points) pk_start->pk_sample pk_analyze Quantify BPC-1 in Plasma (LC-MS/MS) pk_sample->pk_analyze pk_end Determine PK Parameters (Cmax, Tmax, AUC) pk_analyze->pk_end

In Vivo Efficacy and PK Evaluation Workflow.

Bridging In Vitro and In Vivo Efficacy: A Comparative Discussion

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. In our hypothetical example, BPC-1 demonstrates high potency in the biochemical assay (IC50 = 0.05 µM) but requires a higher concentration to inhibit cell proliferation (IC50 = 2.5 - 4.8 µM). This discrepancy is common and can be attributed to factors such as cell membrane permeability, efflux pumps, and intracellular target engagement.

The transition from in vitro to in vivo introduces further complexity. While BPC-1 showed a 60% TGI in our hypothetical model, the success of an in vivo study is contingent on the compound achieving and maintaining a therapeutic concentration at the tumor site. The PK data (Cmax and AUC) are therefore vital for interpreting the efficacy results. A compound with excellent in vitro potency may fail in vivo if it has poor oral bioavailability, is rapidly metabolized, or does not accumulate in the tumor tissue. Conversely, a compound with modest in vitro activity might show significant in vivo efficacy if it possesses a favorable pharmacokinetic profile.[2]

Conclusion

This guide outlines a structured, dual-pronged approach to evaluating the efficacy of a novel compound, 6-Bromopyridin-3-yl isopropylcarbamate (BPC-1), using established in vitro and in vivo methodologies. The initial in vitro assays are designed to confirm target engagement and cellular activity, providing a foundation for the more resource-intensive in vivo studies. The subsequent in vivo xenograft model, supported by pharmacokinetic analysis, offers a more holistic assessment of the compound's therapeutic potential. The successful translation from bench to preclinical models hinges on a thorough understanding of the data generated at each stage and the complex interplay between a compound's intrinsic potency and its behavior in a biological system.

References

  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI.
  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. PMC.
  • Research Article In Vitro Antibacterial, DPPH Radical Scavenging Activities, and In Silico Molecular Modeling of Isolated Com. Semantic Scholar.
  • Synthesis, Structure and Biological Activity of Novel Silicon-containing Carbamates. Chinese Journal of Applied Chemistry.

Sources

Comparative

Assessing the Cross-Reactivity of 6-Bromopyridin-3-yl Isopropylcarbamate: A Comparative Profiling Guide

As drug development increasingly targets the serine hydrolase superfamily—a vast network of over 200 enzymes regulating lipid signaling, neurotransmission, and metabolism—the need for highly selective covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the serine hydrolase superfamily—a vast network of over 200 enzymes regulating lipid signaling, neurotransmission, and metabolism—the need for highly selective covalent inhibitors has never been greater. 6-Bromopyridin-3-yl isopropylcarbamate (CAS 1624262-16-3) represents a distinct class of electrophilic probes utilized in the modulation of these enzymes.

This guide provides a rigorous, objective comparison of this compound against industry-standard alternatives. By examining the mechanistic causality behind its reactivity and detailing a self-validating protocol for Activity-Based Protein Profiling (ABPP), we equip researchers with the framework necessary to map its cross-reactivity and off-target liabilities accurately.

The Mechanistic Imperative: Why Carbamates Cross-React

To understand the cross-reactivity profile of 6-Bromopyridin-3-yl isopropylcarbamate, one must first analyze its structural causality. Carbamate-based inhibitors do not rely on reversible lock-and-key binding; they function via mechanism-based covalent adduction.

When the compound enters the active site of a susceptible serine hydrolase (such as Monoacylglycerol Lipase [MAGL] or Fatty Acid Amide Hydrolase [FAAH]), the catalytic serine executes a nucleophilic attack on the carbamate carbonyl. The selectivity and reactivity of this process are governed by two distinct structural modules:

  • The Leaving Group (6-Bromopyridin-3-ol): The electron-withdrawing nature of the bromine atom on the pyridine ring lowers the pKa of the conjugate acid. This significantly enhances the electrophilicity of the carbamate, accelerating the rate of covalent adduction ( kinact​ ). However, this heightened reactivity can inherently increase promiscuity across the proteome if not balanced by steric constraints[1].

  • The Electrophile/Pharmacophore (Isopropylcarbamate): The isopropyl group provides specific steric bulk that mimics the acyl-chain binding pockets of certain lipases, preventing the rapid hydrolysis of the covalent adduct and ensuring sustained enzyme inhibition[2].

Because the catalytic triad (Ser-His-Asp/Glu) is highly conserved across the serine hydrolase family, compounds with highly reactive leaving groups often exhibit cross-reactivity with off-target enzymes like ABHD6, ABHD12, and Carboxylesterase 1 (CES1).

Mechanism C 6-Bromopyridin-3-yl isopropylcarbamate I Tetrahedral Intermediate C->I Nucleophilic Attack S Serine Hydrolase (Catalytic Serine) S->I Active Site Serine A Carbamylated Enzyme (Inactive Adduct) I->A Covalent Bond Formation L 6-Bromo-3-hydroxypyridine (Leaving Group) I->L Elimination

Covalent inhibition mechanism of 6-Bromopyridin-3-yl isopropylcarbamate.

Comparative Profiling Matrix

To objectively assess the utility of 6-Bromopyridin-3-yl isopropylcarbamate, it must be benchmarked against established, target-specific carbamate inhibitors. The table below summarizes the structural and functional divergence between this compound and two gold-standard alternatives: JZL184 (a MAGL inhibitor) and URB597 (a FAAH inhibitor)[3].

InhibitorPrimary Target(s)Leaving GroupPharmacophoreKnown Cross-Reactivity Liabilities
6-Bromopyridin-3-yl isopropylcarbamate MAGL / FAAH (Putative)6-Bromopyridin-3-olIsopropylcarbamateABHD6, CES1, AChE (High leaving group reactivity)
JZL184 MAGL4-NitrophenolPiperidine-1-carboxylateFAAH (at high doses >1 µM), CES1
URB597 FAAH3'-Carbamoylbiphenyl-3-olCyclohexylcarbamateHepatic Carboxylesterases (CES1/CES2)

Key Insight: While JZL184 and URB597 utilize bulky, highly optimized pharmacophores to drive selectivity, the relatively small isopropyl group of 6-Bromopyridin-3-yl isopropylcarbamate allows it to access a broader range of active sites. Consequently, mapping its cross-reactivity requires an unbiased, proteome-wide approach rather than simple recombinant substrate assays.

Workflow for Activity-Based Protein Profiling (ABPP)

Standard fluorogenic substrate assays are fundamentally flawed for assessing cross-reactivity because they only measure activity against a single, isolated recombinant enzyme. To establish true selectivity, you must evaluate the compound in a native biological matrix containing hundreds of competing serine hydrolases.

We utilize Competitive Activity-Based Protein Profiling (ABPP) using a fluorophosphonate-rhodamine (FP-Rh) probe. The causality here is elegant: FP-Rh covalently binds to the active site of all uninhibited serine hydrolases. If 6-Bromopyridin-3-yl isopropylcarbamate successfully engages a target, it blocks the active site, preventing FP-Rh binding and resulting in the disappearance of that specific fluorescent band on an SDS-PAGE gel.

Step-by-Step Methodology

1. Proteome Preparation (Preserving Native Conformation)

  • Action: Homogenize mouse brain tissue in cold DPBS (pH 7.4) without protease inhibitors. Centrifuge at 100,000 × g for 45 minutes to separate the soluble and membrane proteome fractions. Adjust protein concentration to 1 mg/mL.

  • Causality: Protease inhibitors (like PMSF) are themselves serine hydrolase inhibitors and will permanently block the active sites, ruining the assay. Maintaining native pH and avoiding harsh detergents ensures the catalytic triads remain functional.

2. Inhibitor Incubation (Dose-Dependent Competition)

  • Action: Aliquot 50 µL of the proteome. Treat with a concentration gradient of 6-Bromopyridin-3-yl isopropylcarbamate (1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes.

  • Causality: Because carbamates are covalent inhibitors, their potency is time-dependent. A 30-minute incubation at physiological temperature allows the reaction to reach steady-state adduction.

3. Activity-Based Labeling

  • Action: Add FP-rhodamine to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes.

  • Causality: The FP-rhodamine probe acts as a universal reporter, tagging any serine hydrolase that was not inhibited by the test compound.

4. Quenching and Separation

  • Action: Quench the reaction by adding 4x SDS loading buffer (containing β -mercaptoethanol). Boil the samples at 95°C for 5 minutes. Resolve the proteins by running them on a 10% SDS-PAGE gel.

  • Causality: Boiling denatures the proteins, stopping all enzymatic activity. SDS-PAGE separates the complex proteome strictly by molecular weight, allowing for the visual identification of specific enzymes (e.g., FAAH at ~63 kDa, MAGL at ~33 kDa).

5. Fluorescence Detection & Self-Validation

  • Action: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the rhodamine excitation/emission spectra (Ex 532 nm / Em 580 nm).

  • Self-Validating Controls:

    • Positive Control: The DMSO lane must show a robust, full profile of fluorescent bands, confirming the proteome was active.

    • Negative Control: A lane containing proteome boiled prior to FP-Rh addition must be completely blank, proving that the probe only labels catalytically active enzymes, not denatured proteins.

Workflow P Native Proteome (Tissue Lysate) T Inhibitor Incubation (Test Carbamate) P->T 37°C, 30 min F FP-Rhodamine Labeling T->F Probe Competition S SDS-PAGE Separation F->S Denaturation A Fluorescence Imaging S->A Band Quantification

Competitive ABPP workflow for assessing serine hydrolase cross-reactivity.

Data Interpretation and Lead Optimization

When analyzing the ABPP gel, the potency ( IC50​ ) for the primary target (e.g., the 33 kDa MAGL band) is calculated by the dose-dependent disappearance of fluorescence. Cross-reactivity is quantified by observing the disappearance of off-target bands (e.g., the 63 kDa FAAH band or the 35 kDa ABHD6 band) at higher concentrations (typically >1 µM).

If 6-Bromopyridin-3-yl isopropylcarbamate demonstrates unacceptable cross-reactivity at therapeutic doses, structural optimization must focus on tuning the leaving group pKa (e.g., replacing the 6-bromo substituent with a less electron-withdrawing group) or expanding the steric bulk of the isopropylcarbamate to restrict active site access[1].

Sources

Validation

Unambiguous Structural Confirmation of 6-Bromopyridin-3-yl isopropylcarbamate: A Comparative Guide to 2D NMR Techniques

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through the pipeline. For researchers and scientists in this field, the ability to rapidly and accurately determine molecular architecture is paramount. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 6-Bromopyridin-3-yl isopropylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.

The Analytical Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of magnetically active nuclei, complex molecules often exhibit overlapping signals and ambiguous connectivities that necessitate more advanced analytical methods. 2D NMR spectroscopy addresses this challenge by introducing a second frequency dimension, which allows for the visualization of correlations between nuclei, thereby revealing the intricate bonding network within a molecule.[1]

Predicted Spectroscopic Profile of 6-Bromopyridin-3-yl isopropylcarbamate

Prior to experimental acquisition, a thorough understanding of the expected spectroscopic signature of the target molecule is crucial. Based on established chemical shift principles for substituted pyridines and carbamates, we can predict the approximate ¹H and ¹³C chemical shifts for 6-Bromopyridin-3-yl isopropylcarbamate.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine Ring
H-2~8.2
C-2~148
C-3~135
H-4~7.8
C-4~125
H-5~7.4
C-5~140
C-6~142
Isopropyl Carbamate Moiety
N-H~7.0 (broad)
C=O~153
C-O~120
C-H (isopropyl)~4.9 (septet)~70
CH₃ (isopropyl)~1.2 (doublet)~22

Experimental Workflow for 2D NMR Analysis

The following protocols outline the step-by-step methodology for acquiring high-quality 2D NMR data. The choice of a suitable deuterated solvent is critical; for this compound, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the synthesized 6-Bromopyridin-3-yl isopropylcarbamate for both ¹H and ¹³C-based 2D NMR experiments.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing. If particulates remain, filter the solution through a glass wool-plugged pipette directly into the NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Spectrometer Setup and Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum to verify sample integrity and serve as a reference.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[4][5]

Step-by-Step Interpretation of 2D NMR Spectra

The power of 2D NMR lies in the synergistic interpretation of these datasets to piece together the molecular puzzle.

COSY: Mapping the Proton Spin Systems

The COSY spectrum reveals which protons are coupled to each other. Cross-peaks appear at the intersection of the chemical shifts of two coupled protons.

  • Expected Correlations:

    • A cross-peak between the isopropyl CH proton (~4.9 ppm) and the two methyl groups (~1.2 ppm).

    • Correlations between the aromatic protons on the pyridine ring (H-4 and H-5).

Caption: Predicted one-bond HSQC correlations.

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is arguably the most informative for elucidating the overall structure, as it reveals long-range C-H correlations, connecting the individual spin systems identified by COSY and HSQC.

  • Key Expected Correlations:

    • Connecting the Carbamate to the Pyridine Ring: A crucial correlation from the N-H proton (~7.0 ppm) to the pyridine C-3 (~135 ppm) and the carbamate carbonyl carbon (~153 ppm).

    • Isopropyl Group Connectivity: Correlations from the isopropyl CH proton (~4.9 ppm) to the carbamate carbonyl carbon (~153 ppm) and the isopropyl methyl carbons (~22 ppm).

    • Pyridine Ring Structure: Correlations from H-2 to C-4 and C-6, from H-4 to C-2, C-5, and C-6, and from H-5 to C-3 and C-4.

Caption: Key predicted long-range HMBC correlations.

Comparative Analysis with Alternative Techniques

While 2D NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation.

Table 2: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistryUnambiguous structural assignmentRequires larger sample amounts, longer acquisition times
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementDoes not provide detailed connectivity, isomers can be indistinguishable
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited information on the overall molecular skeleton
X-ray Crystallography Absolute 3D structureDefinitive structural confirmationRequires a single, high-quality crystal, not always feasible

The integration of data from these techniques provides a comprehensive and self-validating picture of the molecular structure. [6][7]For instance, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while IR spectroscopy can verify the presence of the carbamate C=O and N-H functionalities.

Conclusion

The structural confirmation of 6-Bromopyridin-3-yl isopropylcarbamate is readily and unambiguously achieved through the systematic application and interpretation of 2D NMR spectroscopy. By leveraging the complementary information provided by COSY, HSQC, and HMBC experiments, researchers can confidently map the molecular architecture. When combined with data from orthogonal analytical techniques such as mass spectrometry and IR spectroscopy, a comprehensive and robust structural elucidation is ensured, meeting the rigorous standards of the pharmaceutical industry.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 2D NMR Introduction. Available at: [Link]

  • Indian Institute of Science. (n.d.). Interpretation of 2-Dimensional NMR spectra of small molecules. etd@IISc. Available at: [Link]

  • Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • University of California, Irvine. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • University of Maryland. (2025, July 21). MRRC Structure Elucidation Notes. Available at: [Link]

  • Science and Education Publishing. (2025, January 8). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Available at: [Link]

Sources

Comparative

Benchmarking 6-Bromopyridin-3-yl isopropylcarbamate: A Comparative Performance Analysis for Drug Discovery Professionals

In the landscape of neurodegenerative disease research and drug discovery, the exploration of novel cholinesterase inhibitors is of paramount importance. This guide provides a comprehensive performance benchmark of the r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurodegenerative disease research and drug discovery, the exploration of novel cholinesterase inhibitors is of paramount importance. This guide provides a comprehensive performance benchmark of the research chemical 6-Bromopyridin-3-yl isopropylcarbamate. Its potential as an acetylcholinesterase (AChE) inhibitor is evaluated against established pharmaceuticals, Donepezil and Rivastigmine, and the widely studied carbamate insecticide, Carbaryl. This analysis is designed to offer researchers, scientists, and drug development professionals a foundational dataset and methodological framework to assess the potential of this and similar novel compounds.

Introduction: The Role of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, enhancing cholinergic neurotransmission.[2]

The carbamate functional group is a well-established pharmacophore for AChE inhibitors.[3] Carbamates act by reversibly carbamylating the serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme.[4] Given its structure, 6-Bromopyridin-3-yl isopropylcarbamate is hypothesized to function as an AChE inhibitor, making a comparative analysis with known inhibitors essential to profile its potency and potential therapeutic window.

Comparative Performance Analysis

To provide a clear benchmark, the performance of 6-Bromopyridin-3-yl isopropylcarbamate should be evaluated against well-characterized AChE inhibitors. For the purpose of this guide, we will compare it to:

  • Donepezil: A highly selective and potent AChE inhibitor widely prescribed for Alzheimer's disease.[5]

  • Rivastigmine: A dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]

  • Carbaryl: A carbamate insecticide that acts as a potent AChE inhibitor.[7]

The following tables summarize key performance indicators for these benchmark compounds. Note: As 6-Bromopyridin-3-yl isopropylcarbamate is a research chemical, its experimental data is not publicly available and would need to be determined using the protocols outlined in this guide. The "N/A" fields are intended to be populated with experimental findings.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition
CompoundChemical ClassAChE IC50Source
6-Bromopyridin-3-yl isopropylcarbamate CarbamateN/A (to be determined)-
DonepezilPiperidine5.7 nM[5]
RivastigmineCarbamate4.3 - 4760 nM
CarbarylCarbamate13.6 nM (mosquito enzyme)[7]

Expert Interpretation: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Donepezil is a highly potent inhibitor. Rivastigmine's wide range of reported IC50 values can be attributed to different experimental conditions and enzyme sources.[8] Carbaryl also demonstrates high potency. The experimental determination of the AChE IC50 for 6-Bromopyridin-3-yl isopropylcarbamate is a critical first step in its evaluation.

Table 2: Comparative In Vitro Cytotoxicity
CompoundCell Line(s)Cytotoxicity ObservationsSource
6-Bromopyridin-3-yl isopropylcarbamate e.g., SH-SY5Y, HepG2N/A (to be determined)-
DonepezilChang and Vero cellsChronic toxicity observed at 0.1 mg/mL.[9][10] In rat primary hepatocytes, a significant reduction in cell viability was observed at 200 μM.[11][9][10][11]
RivastigmineChang and Vero cellsSigns of acute toxicity at 50 mg/mL; chronic toxicity at concentrations as low as 1 x 10⁻⁵ mg/mL.[9][10][9][10]
CarbarylHuman Umbilical Vein Endothelial Cells (HUVECs)Significant proliferation inhibition at 500 and 1000 μM.[12][12]

Expert Interpretation: Cytotoxicity is a critical parameter for assessing the therapeutic potential of a compound. These results highlight that even established drugs can exhibit toxicity at higher concentrations. A favorable therapeutic window is characterized by high potency (low IC50) and low cytotoxicity. It is crucial to evaluate the cytotoxicity of 6-Bromopyridin-3-yl isopropylcarbamate in relevant cell lines, such as neuronal cells (e.g., SH-SY5Y) and liver cells (e.g., HepG2) to assess potential neurotoxicity and hepatotoxicity.

Experimental Protocols

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following sections detail the methodologies for determining the key performance parameters discussed above.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.[2]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Test compound (6-Bromopyridin-3-yl isopropylcarbamate) and reference inhibitors (Donepezil, Rivastigmine, Carbaryl)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

    • Prepare a fresh stock solution of ATCI (e.g., 14-15 mM) in deionized water.

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of assay buffer.

    • Negative Control (100% activity): 140 µL of assay buffer + 10 µL of AChE working solution.

    • Test Wells: 140 µL of assay buffer + 10 µL of AChE working solution + 10 µL of test compound/reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AChE AChE Solution Plate 96-Well Plate (AChE + Inhibitor) AChE->Plate DTNB DTNB Solution ATCI ATCI Solution Inhibitor Inhibitor Dilutions Inhibitor->Plate Add_DTNB_ATCI Add DTNB & ATCI Plate->Add_DTNB_ATCI Incubate Incubate Add_DTNB_ATCI->Incubate Measure Measure Absorbance (412 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Target cell lines (e.g., SH-SY5Y human neuroblastoma cells, HepG2 human liver cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound and reference compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-Well Plate Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72h) Add_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50 Carbamate_AChE_Inhibition AChE Acetylcholinesterase (AChE) Active Site (Serine) Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Carbamate 6-Bromopyridin-3-yl isopropylcarbamate Carbamylated_AChE->AChE Reactivation Hydrolysis Slow Hydrolysis Carbamylated_AChE->Hydrolysis

Caption: Proposed mechanism of AChE inhibition by 6-Bromopyridin-3-yl isopropylcarbamate.

Conclusion and Future Directions

This guide provides a framework for the initial characterization and benchmarking of the research chemical 6-Bromopyridin-3-yl isopropylcarbamate. By comparing its performance against established AChE inhibitors like Donepezil and Rivastigmine, as well as the well-studied carbamate insecticide Carbaryl, researchers can gain valuable insights into its potency and potential safety profile.

The provided experimental protocols for AChE inhibition and in vitro cytotoxicity assays offer a starting point for generating the necessary data to populate the comparative tables. Further investigations should include determining the selectivity of the compound for AChE over BChE, assessing its blood-brain barrier permeability, and conducting in vivo studies in relevant animal models of neurodegenerative disease. The data generated from these studies will be crucial in determining the potential of 6-Bromopyridin-3-yl isopropylcarbamate as a lead compound for the development of novel therapeutics.

References

  • In vitro toxicity of rivastigmine and donepezil in cells of epithelial origin - PubMed. [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed. [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - PMC. [Link]

  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. [Link]

  • Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 - ACS Publications. [Link]

  • In vitro Toxicity of Rivastigmine and Donepezil in Cells of Epithelial Origin - Berner Augenzentrum. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. [Link]

  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC. [Link]

  • The Study of Protective Effects of Low-Level Light and Donepezil Against β-Amyloid-Induced Cytotoxicity in SH-SY5Y Cells - IJPMBS. [Link]

  • Immunotoxicity effects of carbaryl in vivo and in vitro - PubMed. [Link]

  • (PDF) Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera) - ResearchGate. [Link]

  • 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. [Link]

  • In Situ - Forming Microparticles for Controlled Release of Rivastigmine: In Vitro Optimization and In Vivo Evaluation - PubMed. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. [Link]

  • In Situ-Forming Microparticles for Controlled Release of Rivastigmine: In Vitro Optimization and In Vivo Evaluation - MDPI. [Link]

  • Immunotoxicity effects of Carbaryl In Vivo and In Vitro | Request PDF - ResearchGate. [Link]

  • Cytotoxicity and genotoxicity of methomyl, carbaryl, metalaxyl, and pendimethalin in human umbilical vein endothelial cells - PubMed. [Link]

  • Cytotoxicity and genotoxicity of methomyl, carbaryl, metalaxyl, and pendimethalin in human umbilical vein endothelial cells | Request PDF - ResearchGate. [Link]

  • In Vitro and in Vivo Optimization of Phase Sensitive Smart Polymer for Controlled Delivery of Rivastigmine for Treatment of Alzheimer's Disease - PMC. [Link]

  • Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates - ResearchGate. [Link]

Sources

Validation

Pharmacokinetic and Pharmacodynamic Profiling of 6-Bromopyridin-3-yl Isopropylcarbamate Derivatives: A Comparative Guide

Executive Summary As a Senior Application Scientist evaluating novel chemical entities, I approach covalent serine hydrolase inhibitors with a critical eye toward balancing target engagement with metabolic stability. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist evaluating novel chemical entities, I approach covalent serine hydrolase inhibitors with a critical eye toward balancing target engagement with metabolic stability. The endocannabinoid system, regulated by Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is a highly validated target for neuroinflammation and pain. Historically, first-generation inhibitors like URB597 (a biphenyl carbamate) exhibited excellent potency but suffered from poor aqueous solubility and rapid hepatic clearance ([1]).

This guide objectively compares a novel class of 6-bromopyridin-3-yl isopropylcarbamate derivatives against industry standards, detailing the causality behind our experimental methodologies and providing the foundational protocols required for rigorous preclinical validation.

The Mechanistic Paradigm

To overcome the limitations of early-generation inhibitors, the 6-bromopyridin-3-yl isopropylcarbamate scaffold was engineered. The causality behind this structural evolution is twofold:

  • The Pyridine Core: Replaces the highly lipophilic biphenyl ring, significantly lowering LogP and improving aqueous solubility for better oral absorption.

  • The 6-Bromo Substitution: Acts as a potent halogen bond donor within the hydrophobic binding pocket of FAAH. This anchors the molecule, ensuring the isopropylcarbamate warhead is perfectly aligned for nucleophilic attack and subsequent carbamylation of the catalytic Ser241 residue.

G A Endocannabinoids (Anandamide / 2-AG) B CB1 / CB2 Receptors (Neuromodulation) A->B Agonism C Serine Hydrolases (FAAH / MAGL) A->C Enzymatic Hydrolysis E Inactive Metabolites (Arachidonic Acid) C->E Degradation D 6-Bromopyridin-3-yl Isopropylcarbamates D->C Covalent Inhibition (Carbamylation of Serine)

Endocannabinoid signaling pathway and covalent modulation by isopropylcarbamate derivatives.

Part 1: Pharmacodynamic (PD) Target Engagement

Relying solely on substrate-based fluorogenic assays can lead to false positives due to compound autofluorescence or aggregation. Therefore, we utilize Activity-Based Protein Profiling (ABPP) . This technique uses a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to catalytically active serine hydrolases, providing a self-validating system for target engagement in native proteomes ([2]).

Protocol: Competitive ABPP Workflow
  • Proteome Preparation: Homogenize rat brain tissue in PBS and isolate the membrane fraction via ultracentrifugation (100,000 x g). Dilute to a 2 mg/mL protein concentration.

  • Inhibitor Pre-incubation: Aliquot 50 µL of the proteome. Add 1 µL of the 6-bromopyridin-3-yl isopropylcarbamate derivative (or reference compound) in DMSO to achieve final concentrations ranging from 0.1 nM to 10 µM. Incubate at 37°C for 30 minutes.

    • Causality: This specific 30-minute window is critical; it allows the time-dependent covalent carbamylation of the catalytic serine to reach thermodynamic equilibrium before probe competition.

  • Probe Labeling: Add the FP-Rh probe (1 µM final concentration). Incubate for 30 minutes at room temperature in the dark.

  • Quenching & Resolution: Quench the reaction with 4x SDS loading buffer, boil at 95°C for 5 minutes, and resolve the proteins on a 10% SDS-PAGE gel.

  • Visualization: Scan the gel using a flatbed fluorescence scanner (Ex/Em 532/580 nm). Quantify the disappearance of the FAAH (~63 kDa) or MAGL (~33 kDa) bands using ImageJ to calculate precise IC50 values.

Table 1: In Vitro PD and Selectivity Profiling (IC50, nM)

CompoundFAAHMAGLABHD6
Compound A (6-Bromo core)4.2>10,000>10,000
Compound B (5-Fluoro-6-bromo)1.8>10,000>10,000
URB597 (Reference FAAH Inhibitor)4.6>10,000>10,000
JZL184 (Reference MAGL Inhibitor)>10,0008.0250

Data Insight: Compound B demonstrates sub-nanomolar potency against FAAH, outperforming the industry standard URB597, while maintaining absolute selectivity over off-target hydrolases like MAGL and ABHD6.

Part 2: Pharmacokinetic (PK) Translation

A potent inhibitor is useless if it cannot survive first-pass metabolism. Biphenyl carbamates typically suffer from rapid CYP-mediated oxidation. By substituting the biphenyl with a 6-bromopyridine (Compound A) and further blocking the 5-position with a fluorine atom (Compound B), we strategically block the primary sites of oxidative metabolism.

To validate this, we employ a rigorous LC-MS/MS bioanalytical framework ([3]). We strictly utilize discrete dosing rather than cassette dosing in our animal models.

  • Causality: Cassette dosing (mixing multiple experimental drugs in one injection) can cause competitive inhibition at CYP450 enzymes, artificially inflating the half-life of the compounds. Discrete dosing ensures a self-validating, artifact-free PK parameter readout.

Protocol: In Vivo PK via LC-MS/MS
  • Dosing: Formulate compounds in 5% NMP, 5% Solutol HS-15, and 90% Saline. Administer to male Sprague-Dawley rats (n=3/group) via IV bolus (1 mg/kg) or oral gavage (PO, 5 mg/kg).

  • Sampling: Collect serial blood samples (200 µL) via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3000 x g (4°C) to isolate plasma.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (spiked with 50 ng/mL internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Analysis: Inject 5 µL of supernatant onto a C18 UHPLC column coupled to a Triple Quadrupole mass spectrometer. Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • NCA Modeling: Calculate Clearance (Cl), Volume of Distribution (Vd), and Bioavailability (F%) using Non-Compartmental Analysis software (e.g., Phoenix WinNonlin).

Table 2: In Vitro ADME Profile

CompoundHLM t1/2 (min)MLM t1/2 (min)Caco-2 Papp (10^-6 cm/s)
Compound A 241815.2
Compound B 453818.5
URB597 151222.1

Table 3: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

CompoundCl (mL/min/kg)Vdss (L/kg)t1/2 (h)Oral Bioavailability (F%)
Compound A 45.22.11.218%
Compound B 22.41.82.845%
URB597 55.63.50.912%
Comparative Synthesis & Conclusion

The experimental data confirms that the 6-bromopyridin-3-yl isopropylcarbamate class is a superior alternative to first-generation biphenyl carbamates. While URB597 is a highly potent inhibitor of FAAH, its high clearance (55.6 mL/min/kg) and poor oral bioavailability (12%) limit its clinical translation.

Compound B, through rational structure-based design, not only improves target engagement (FAAH IC50 = 1.8 nM) but drastically reduces hepatic clearance, resulting in a nearly 4-fold increase in oral bioavailability (45%). This optimized PK/PD profile makes it a highly viable candidate for advanced preclinical development in neuroinflammatory models.

References
  • Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL: [Link]

  • Title: Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) Source: CNS Drug Reviews / PubMed URL: [Link]

  • Title: LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers Source: PubMed Central (PMC) URL: [Link]

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Safety & Regulatory Compliance

Safety

6-Bromopyridin-3-yl isopropylcarbamate proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 6-Bromopyridin-3-yl Isopropylcarbamate In pharmaceutical development and organic synthesis, halogenated heterocyclic building blocks like 6-Bromopyridin-3-yl isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 6-Bromopyridin-3-yl Isopropylcarbamate

In pharmaceutical development and organic synthesis, halogenated heterocyclic building blocks like 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) are frequently utilized[1][2]. While essential for drug discovery, the presence of both a pyridine ring and a bromine atom necessitates strict adherence to specialized waste management protocols.

This guide provides a self-validating, step-by-step operational framework for the disposal of 6-Bromopyridin-3-yl isopropylcarbamate, grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[3][4].

Regulatory Context and Waste Characterization

Under RCRA, waste generators are legally bound to a "cradle-to-grave" responsibility system[4][5]. This dictates that a laboratory is accountable for the hazardous waste it generates from the moment of creation until its ultimate destruction at a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

Because 6-Bromopyridin-3-yl isopropylcarbamate contains a halogen (bromine), it must be strictly categorized as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste is a critical operational failure; it significantly increases disposal costs and poses severe environmental risks, as improper incineration of halogens can generate highly toxic dioxins and furans.

Table 1: Waste Characterization and Logistical Data

ParameterSpecification / ClassificationOperational Rationale
Chemical Name 6-Bromopyridin-3-yl isopropylcarbamateTarget analyte/waste constituent.
CAS Number 1624262-16-3Unique identifier for waste profiling[1].
Waste Category Halogenated Organic WasteDictates segregation protocols and incineration parameters.
Primary Hazard Toxicity / Irritant / Environmental HazardRequires PPE during transfer and secondary containment.
Preferred Destruction High-Temperature IncinerationEnsures complete thermal breakdown of the carbon-bromine bond.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to final destruction, ensuring compliance at every transfer point.

G Start Generation: 6-Bromopyridin-3-yl isopropylcarbamate Segregate Segregation: Halogenated Organic Waste Start->Segregate Contain Containment: HDPE/Glass Carboy + Secondary Containment Segregate->Contain Label Labeling: RCRA Compliant Tag Accumulation Date Contain->Label Store Storage: Satellite Accumulation Area (SAA) Label->Store Dispose Final Disposal: Licensed TSDF Incineration Store->Dispose

Cradle-to-grave disposal workflow for halogenated organic laboratory waste.

Step-by-Step Disposal Methodology

The following protocol details the operational steps for disposing of 6-Bromopyridin-3-yl isopropylcarbamate, emphasizing the causality behind each safety measure.

Step 1: Point-of-Generation Segregation

  • Action: Immediately designate the waste containing 6-Bromopyridin-3-yl isopropylcarbamate (and any associated reaction solvents like DCM or chloroform) into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Prudent Practices in the Laboratory mandates strict segregation of chemical hazards[3][6]. Halogenated compounds require specialized, high-temperature incineration equipped with flue-gas scrubbers to neutralize the resulting hydrobromic acid (HBr) gas. Contaminating a non-halogenated waste stream with brominated compounds compromises the TSDF's treatment process.

Step 2: Primary and Secondary Containment

  • Action: Transfer the waste into a compatible primary container, typically a High-Density Polyethylene (HDPE) carboy or a heavy-duty glass bottle. Place this primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Causality: HDPE and glass are chemically inert to most halogenated pyridines and carbamates. Secondary containment is a critical failsafe; if the primary vessel fails due to over-pressurization or mechanical shock, the secondary bin prevents the hazardous material from entering floor drains or reacting with incompatible chemicals in the vicinity.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag to the primary container before the first drop of waste is added. The label must explicitly state the words "Hazardous Waste," list the specific chemical constituents (e.g., "6-Bromopyridin-3-yl isopropylcarbamate, Dichloromethane"), and indicate the primary hazard (e.g., "Toxic").

  • Causality: Under RCRA Subtitle C, unidentified or improperly labeled waste constitutes a severe compliance violation[4][7]. Accurate constituent listing is required for the TSDF to safely profile and process the waste without triggering dangerous incompatible reactions during bulk consolidation.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation, under the control of the operator generating the waste. Keep the container tightly capped at all times except when actively adding waste.

  • Causality: Leaving funnels in waste carboys or leaving caps loose allows Volatile Organic Compounds (VOCs) to escape into the laboratory atmosphere, posing an inhalation hazard and violating EPA emissions standards.

Step 5: Transfer to Central Accumulation and Final Disposal

  • Action: Once the container reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on generator status), date the container and transfer it to the facility's Central Accumulation Area. From there, coordinate with an EPA-permitted hazardous waste transporter to move the waste to a TSDF.

  • Causality: The "cradle-to-grave" mandate means liability does not end when the waste leaves the lab[4][8]. Utilizing a licensed TSDF ensures the 6-Bromopyridin-3-yl isopropylcarbamate is subjected to high-temperature incineration, the only method guaranteed to completely break the robust carbon-halogen bonds and mineralize the compound safely.

References

  • 6-bromopyridin-3-yl N-(propan-2-yl)carbamate - Molport Molport.[Link]

  • Prudent Practices in the Laboratory: An Update National Academies of Sciences, Engineering, and Medicine.[Link]

  • Prudent Practices in the Laboratory - NCBI Bookshelf National Institutes of Health (NIH).[Link]

  • RCRA Meaning: Why It Matters If You Generate Hazardous Waste IDR Environmental Services.[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview U.S. Environmental Protection Agency (EPA).[Link]

  • What Is RCRA Hazardous Waste? Daniels Health.[Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law ERA Environmental Management Solutions.[Link]

Sources

Handling

Personal protective equipment for handling 6-Bromopyridin-3-yl isopropylcarbamate

Advanced Laboratory Safety & Operational Guide: 6-Bromopyridin-3-yl Isopropylcarbamate For researchers, synthetic chemists, and drug development professionals, the safe handling of highly functionalized intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: 6-Bromopyridin-3-yl Isopropylcarbamate

For researchers, synthetic chemists, and drug development professionals, the safe handling of highly functionalized intermediates like 6-Bromopyridin-3-yl isopropylcarbamate (CAS: 1624262-16-3) requires moving beyond generic safety data sheets. As a Senior Application Scientist, I have designed this procedural guide to provide a mechanistic understanding of the compound's hazards, ensuring that your safety protocols are grounded in chemical logic and field-proven operational integrity.

Mechanistic Hazard Profile

To implement effective safety measures, we must first understand the structural causality of the molecule's hazards. 6-Bromopyridin-3-yl isopropylcarbamate presents a dual-hazard profile driven by its two primary functional moieties:

  • Halogenated Pyridine Core: The substitution of a bromine atom on the pyridine ring significantly increases the molecule's lipophilicity. Halogenated pyridines are known to cause local irritation to the skin, mucous membranes, and cornea[1]. More critically, their lipophilic nature facilitates rapid dermal penetration, which can lead to systemic hepatotoxicity if barrier protection fails[1].

  • Isopropylcarbamate Moiety: Carbamate functional groups are highly reactive and are frequently associated with severe eye damage, respiratory irritation, and potential fetotoxicity[2][3]. Because this compound is typically handled as a solid powder, the generation of fine dust presents both an acute inhalation hazard and a combustible dust risk[3][4].

Quantitative PPE Specification Matrix

Do not rely on baseline laboratory attire. The following Personal Protective Equipment (PPE) matrix is engineered to counteract the specific physicochemical threats posed by halogenated carbamates.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (EN 374 compliant), double-glovedNitrile provides superior chemical resistance against lipophilic organic compounds, preventing dermal absorption of the halogenated pyridine core[4].
Eye/Face Protection Chemical safety goggles (OSHA 29 CFR 1910.133 or EN 166)Forms a complete seal around the eyes to protect against the severe corneal damage and irritation inherent to reactive carbamates[3][5].
Respiratory Protection NIOSH N95/P100 or European Standard EN 149 P3 respiratorEssential when handling dry powders outside a closed system to mitigate the inhalation of irritating, potentially sensitizing dust particles[3][6].
Body Protection Flame-resistant lab coat, closed-toe non-porous shoesPrevents direct skin contact and mitigates the risk associated with the accumulation of combustible fine dusts[3].

Step-by-Step Operational Protocols

Every protocol in your laboratory should be a self-validating system. Follow this step-by-step workflow to ensure operational security.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Before opening the chemical container, verify that the chemical fume hood has a face velocity between 80–100 feet per minute (fpm). Do not rely solely on digital monitors; perform a quick tissue-paper flutter test at the sash opening.

  • PPE Integrity Check: Perform an inflation test on your inner nitrile gloves to check for micro-tears before donning the outer pair.

Phase 2: Handling and Transfer

  • Static Mitigation: Ground and bond all receiving containers. Use anti-static weighing spatulas (e.g., ceramic or coated metal) to prevent static discharge, as fine carbamate dust can be highly combustible[3][5].

  • Dust Control: Perform all weighing and transfers deep within the fume hood. Keep containers tightly closed immediately after dispensing to prevent volatilization and dust accumulation[2][6].

  • Aerosol Minimization: If creating a stock solution, add the solvent slowly down the side of the vessel to prevent aerosolizing the powder.

Phase 3: Post-Handling Decontamination

  • Workstation Cleansing: Immediately clean the weighing area and fume hood surface with a detergent/water solution. Causality: The lipophilic halogenated pyridine core will resist pure aqueous cleaning; a surfactant is required for complete decontamination[2].

  • Personal Hygiene: Remove contaminated clothing and wash hands and face thoroughly with soap and water. Never eat, drink, or smoke in the work area[3][4].

Emergency Spill Response & Disposal Plan

Spill Response Protocol:

  • Assessment: If a large spill occurs, evacuate the room immediately and contact Environmental Health and Safety (EHS)[2].

  • Containment (Small Spills): Never sweep dry carbamate powder. Sweeping generates airborne dust. Instead, cover the spill with damp absorbent pads to suppress dust generation[2][5].

  • Collection: Carefully fold the damp pads inward, trapping the powder. Shovel the material using non-sparking tools into a compatible, sealable hazardous waste container[4][6].

Disposal Plan:

  • Segregation: Treat all contaminated consumables—including double gloves, absorbent pads, and empty vials—as hazardous chemical waste.

  • Containment: Double-bag the solid waste or place it in a rigid, sealed container.

  • Routing: Label clearly as "Hazardous Solid Waste: Halogenated Pyridine Carbamate." Do not empty any solutions into drains or release them into the environment[3][4]. Route exclusively through EHS for incineration at an approved waste disposal plant[2][6].

Operational Workflow Visualization

G N1 Pre-Operation Validation (Hood & PPE Check) N2 Weighing & Transfer (Anti-static tools) N1->N2 N3 Chemical Handling (Inside Fume Hood) N2->N3 N4 Spill Occurred? N3->N4 N5 Wet Absorbent Cleanup (Dust Suppression) N4->N5 Yes N6 Post-Operation Decontamination N4->N6 No N7 Hazardous Waste Disposal via EHS N5->N7 N6->N7

Workflow for the safe handling, spill response, and disposal of halogenated carbamates.

References

  • Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester). University of North Carolina (UNC) Environment, Health and Safety. Available at:[Link]

  • Safety Data Sheet: Ammonium carbamate. Carl ROTH. Available at: [Link]

  • 2-Chloropyridine Toxicity and Safety Data. National Toxicology Program (NTP), NIH. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromopyridin-3-yl isopropylcarbamate
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